Product packaging for Bromo-PEG5-alcohol(Cat. No.:CAS No. 957205-14-0)

Bromo-PEG5-alcohol

Número de catálogo: B606400
Número CAS: 957205-14-0
Peso molecular: 301.17 g/mol
Clave InChI: ZXJWAHSKDNOZCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Bromo-PEG5-alcohol is a PEG derivative containing a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21BrO5 B606400 Bromo-PEG5-alcohol CAS No. 957205-14-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJWAHSKDNOZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957205-14-0
Record name Bromo-PEG5-alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG5-alcohol: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-alcohol is a heterobifunctional crosslinker belonging to the polyethylene glycol (PEG) family of compounds. Its unique structure, featuring a terminal bromide group and a hydroxyl group connected by a five-unit PEG spacer, makes it a versatile tool in bioconjugation, drug delivery, and materials science. The hydrophilic PEG chain enhances aqueous solubility and biocompatibility, while the two distinct functional groups allow for sequential or orthogonal conjugation strategies. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its key applications, and visual representations of the underlying chemical processes.

Core Properties of this compound

This compound is a valuable reagent for researchers seeking to link molecules of interest, modify surfaces, or develop novel therapeutic constructs. Its properties are summarized below.

Chemical and Physical Data
PropertyValueSource
Molecular Formula C10H21BrO5[1][2]
Molecular Weight 301.17 g/mol [2][3]
CAS Number 957205-14-0
Appearance Colorless to light yellow liquid
Density ~1.310 g/cm³
Purity Typically ≥95% or ≥98%
Solubility Soluble in water and most organic solvents like DCM, DMF, and DMSO.
Storage Store at -20°C for long-term stability. Can be stored for up to 24 months if the vial is kept tightly sealed. Stock solutions in solvent can be stored at -20°C for up to one month or at -80°C for up to six months.
Structural Information

IUPAC Name: 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol

Chemical Structure:

Br-(CH₂CH₂O)₅-H

The bromide is an excellent leaving group, making it susceptible to nucleophilic substitution, particularly by soft nucleophiles like thiols. The terminal hydroxyl group can be further functionalized, for instance, by esterification or conversion to other reactive moieties.

Key Applications and Experimental Protocols

The bifunctional nature of this compound lends itself to a variety of applications in research and drug development.

Bioconjugation: PEGylation of Cysteine-Containing Peptides and Proteins

PEGylation, the covalent attachment of PEG chains to biomolecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This compound can be used to specifically target cysteine residues through a nucleophilic substitution reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide Cysteine-containing Peptide/Protein ReactionMix Incubate Peptide and This compound in Buffer Peptide->ReactionMix BromoPEG This compound BromoPEG->ReactionMix Buffer Reaction Buffer (e.g., PBS, pH 7.4) Buffer->ReactionMix Purification Purify using SEC or RP-HPLC ReactionMix->Purification Analysis Characterize by MS and SDS-PAGE Purification->Analysis

Caption: Workflow for PEGylating a cysteine-containing biomolecule.

  • Materials:

    • Cysteine-containing peptide or protein

    • This compound

    • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.8, degassed

    • Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)

    • Quenching reagent: L-cysteine or β-mercaptoethanol

    • Purification system: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Analytical instruments: Mass Spectrometer (MS), SDS-PAGE equipment

  • Procedure: a. Peptide/Protein Preparation: Dissolve the cysteine-containing peptide or protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the cysteine is in a disulfide bond, pre-treat with a 10-fold molar excess of TCEP for 1 hour at room temperature to reduce it to a free thiol. b. Reaction Setup: Add this compound to the peptide/protein solution at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically. c. Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by taking aliquots and analyzing them by RP-HPLC or MS. d. Quenching: Quench any unreacted this compound by adding a 50-fold molar excess of a small molecule thiol like L-cysteine or β-mercaptoethanol and incubating for an additional hour. e. Purification: Purify the PEGylated product from unreacted peptide/protein and excess reagents using SEC or RP-HPLC. f. Characterization: Confirm the identity and purity of the final product by Mass Spectrometry (to verify the mass of the conjugate) and SDS-PAGE (to observe the increase in molecular weight).

Drug Development: Synthesis of PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. This compound can serve as a flexible linker to connect a ligand that binds to the target protein (the "warhead") with a ligand for an E3 ubiquitin ligase.

G cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Hydroxyl Activation cluster_step3 Step 3: Second Conjugation cluster_purification Purification & Analysis Warhead Warhead with Nucleophile (e.g., -SH, -NH2) Reaction1 React Warhead with This compound Warhead->Reaction1 BromoPEG This compound BromoPEG->Reaction1 Intermediate Warhead-PEG5-alcohol Intermediate Reaction1->Intermediate ActivateOH Activate Hydroxyl Group (e.g., to -OTs, -OMs) Intermediate->ActivateOH ActiveIntermediate Activated Warhead-PEG5-Linker ActivateOH->ActiveIntermediate Reaction2 React Activated Intermediate with E3 Ligase Ligand ActiveIntermediate->Reaction2 E3Ligand E3 Ligase Ligand with Nucleophile E3Ligand->Reaction2 PROTAC Final PROTAC Molecule Reaction2->PROTAC Purify Purify by HPLC PROTAC->Purify Analyze Characterize by NMR and HRMS Purify->Analyze

Caption: A synthetic route for a PROTAC using this compound.

This protocol describes a possible synthetic route. The exact conditions will depend on the specific warhead and E3 ligase ligand used.

  • Materials:

    • Target protein ligand ("warhead") with a nucleophilic handle (e.g., thiol, amine).

    • E3 ligase ligand with a nucleophilic handle.

    • This compound

    • Anhydrous solvents (e.g., DMF, DCM)

    • Base (e.g., DIPEA, Et₃N)

    • Activating agent for the hydroxyl group (e.g., TsCl, MsCl)

    • Purification system (e.g., preparative HPLC)

    • Analytical instruments (e.g., NMR, HRMS)

  • Procedure: a. Synthesis of Warhead-PEG5-alcohol Intermediate: i. Dissolve the warhead (1 eq.) and this compound (1.2 eq.) in anhydrous DMF. ii. Add a base such as DIPEA (2-3 eq.) to the mixture. iii. Stir the reaction at room temperature overnight. iv. Monitor the reaction by TLC or LC-MS. v. Upon completion, purify the product by column chromatography to obtain the Warhead-PEG5-alcohol intermediate. b. Activation of the Terminal Hydroxyl Group: i. Dissolve the Warhead-PEG5-alcohol intermediate (1 eq.) in anhydrous DCM. ii. Add a base like triethylamine (1.5 eq.) and cool the solution to 0°C. iii. Add an activating agent such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise. iv. Allow the reaction to warm to room temperature and stir for 2-4 hours. v. Purify the activated intermediate by column chromatography. c. Final PROTAC Assembly: i. Dissolve the activated Warhead-PEG5-linker (1 eq.) and the E3 ligase ligand (1.2 eq.) in anhydrous DMF. ii. Add a base such as DIPEA (2-3 eq.). iii. Stir the reaction at room temperature overnight. iv. Purify the final PROTAC molecule by preparative HPLC. d. Characterization: Confirm the structure and purity of the final PROTAC using NMR and High-Resolution Mass Spectrometry (HRMS).

Surface Modification: Functionalization of Amine-Coated Surfaces

The hydroxyl group of this compound can be activated to react with amine groups on a surface, thereby introducing a bromo-functionalized PEG linker. This is useful for creating surfaces that can subsequently capture thiol-containing molecules.

G cluster_activation Activation of this compound cluster_functionalization Surface Functionalization cluster_application Subsequent Application BromoPEG This compound Activation React to form an activated intermediate BromoPEG->Activation ActivatingAgent Activating Agent (e.g., DSC, CDI) ActivatingAgent->Activation ActivePEG Activated Bromo-PEG5 Activation->ActivePEG Reaction React Activated Bromo-PEG5 with Amine Surface ActivePEG->Reaction AmineSurface Amine-Coated Surface AmineSurface->Reaction FunctionalizedSurface Bromo-PEG5 Functionalized Surface Reaction->FunctionalizedSurface Capture Immobilize Thiol-Molecule on the Surface FunctionalizedSurface->Capture ThiolMolecule Thiol-containing Molecule ThiolMolecule->Capture

Caption: Workflow for surface functionalization and subsequent capture.

  • Materials:

    • Amine-functionalized surface (e.g., glass slide, nanoparticle)

    • This compound

    • Activating agent: N,N'-Disuccinimidyl carbonate (DSC) or Carbonyldiimidazole (CDI)

    • Anhydrous solvent (e.g., DMF, Acetonitrile)

    • Tertiary amine base (e.g., Triethylamine)

    • Washing buffers (e.g., PBS, water)

  • Procedure: a. Activation of this compound: i. Dissolve this compound (1 eq.) and DSC (1.2 eq.) in anhydrous acetonitrile. ii. Add triethylamine (1.5 eq.) and stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl (NHS) ester. b. Surface Functionalization: i. Immerse the amine-coated surface in the solution of activated this compound. ii. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. iii. Remove the surface from the reaction solution and wash thoroughly with the reaction solvent, followed by PBS and then deionized water to remove any non-covalently bound material. c. Characterization of the Functionalized Surface: The success of the functionalization can be confirmed by surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of bromine, or by contact angle measurements to observe the change in surface hydrophilicity.

Conclusion

This compound is a highly useful and versatile chemical tool for researchers in chemistry, biology, and materials science. Its well-defined structure and dual functionality allow for controlled and efficient modification of biomolecules, synthesis of complex therapeutic agents like PROTACs, and the functionalization of surfaces. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and development settings. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of the described protocols may be necessary for specific applications.

References

Bromo-PEG5-alcohol structure and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and properties of Bromo-PEG5-alcohol, a bifunctional molecule increasingly utilized in biomedical research and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These values are essential for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueReferences
Molecular Formula C₁₀H₂₁BrO₅[1][2][3][4]
Molecular Weight 301.17 g/mol [5]
Monoisotopic Mass 300.05724 Da
CAS Number 957205-14-0
IUPAC Name 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol

Chemical Structure and Functional Groups

This compound is a polyethylene glycol (PEG) derivative characterized by a five-unit ethylene glycol chain. This hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, a critical attribute for biological applications. The molecule is flanked by two key functional groups: a terminal hydroxyl group (-OH) and a bromoalkyl group (-Br).

The terminal hydroxyl group offers a reactive site for further chemical modification and conjugation. The bromide acts as an excellent leaving group in nucleophilic substitution reactions, facilitating covalent linkage to other molecules. This dual functionality makes this compound a versatile building block in the synthesis of more complex molecular architectures.

Caption: Chemical structure of this compound.

Applications in PROTAC Development

A significant application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC, for which this compound is a common precursor, is critical for establishing the appropriate spatial orientation between the target protein and the E3 ligase. The length and flexibility of the PEG5 chain can be precisely tailored to optimize the efficacy of the resulting PROTAC.

Experimental Protocols

While specific experimental protocols are highly dependent on the intended application, the following provides a generalized workflow for the use of this compound in a typical conjugation reaction.

Objective: Conjugation of this compound to a thiol-containing molecule (R-SH).

Materials:

  • This compound

  • Thiol-containing molecule (R-SH)

  • Aprotic polar solvent (e.g., Dimethylformamide, DMF)

  • Mild base (e.g., Diisopropylethylamine, DIPEA)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Reaction vessel

  • Stirring apparatus

  • Temperature control system

Procedure:

  • Dissolution: Dissolve the thiol-containing molecule (R-SH) in the aprotic solvent within the reaction vessel under an inert atmosphere.

  • Deprotonation: Add a slight excess of the mild base (e.g., 1.1 equivalents of DIPEA) to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • Addition of Linker: Slowly add a solution of this compound (typically 1.0-1.2 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and salts. The resulting product is then purified using standard chromatographic techniques, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

experimental_workflow cluster_prep Reaction Setup cluster_reaction Conjugation cluster_purification Isolation dissolve Dissolve R-SH in aprotic solvent deprotonate Add mild base (DIPEA) to form thiolate dissolve->deprotonate Inert atmosphere add_linker Add this compound deprotonate->add_linker react Stir at controlled temperature add_linker->react Monitor progress (TLC/LC-MS) workup Aqueous work-up react->workup purify Chromatographic purification workup->purify

Caption: Generalized workflow for thiol-bromo conjugation.

References

Synthesis and Characterization of Bromo-PEG5-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bromo-PEG5-alcohol, a valuable heterobifunctional linker molecule. Its polyethylene glycol (PEG) chain imparts hydrophilicity, while the terminal bromide and alcohol functionalities allow for versatile conjugation chemistries. This guide details a plausible synthetic route, purification methods, and in-depth characterization techniques, making it an essential resource for researchers in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic modalities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C10H21BrO5[1]
Molecular Weight 301.17 g/mol [1]
CAS Number 957205-14-0[1]
Appearance Colorless to light yellow liquid[2]
Purity ≥95% - 98%[3]
Solubility Soluble in water, DCM
Storage -20°C for long-term storage

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Williamson ether synthesis. This method involves the reaction of a suitable polyethylene glycol with a brominating agent. A plausible synthetic route starts from the readily available pentaethylene glycol.

Proposed Synthetic Pathway

The synthesis can be envisioned in a two-step process where pentaethylene glycol is first monobrominated. A more controlled approach involves the protection of one hydroxyl group of pentaethylene glycol, followed by bromination of the other, and subsequent deprotection. However, a direct partial bromination can also be employed, followed by purification to isolate the desired mono-brominated product.

A likely synthetic approach involves the reaction of pentaethylene glycol with a brominating agent such as hydrobromic acid (HBr) or thionyl bromide (SOBr2), or via an Appel reaction. The Williamson ether synthesis offers a versatile alternative, for instance, by reacting the sodium salt of a protected tetraethylene glycol with 1-bromo-2-(2-chloroethoxy)ethane followed by deprotection and subsequent conversion of the chloride to a bromide, or reacting a mono-protected pentaethylene glycol with a brominating agent.

A straightforward conceptual workflow for the synthesis is outlined below:

Synthesis_Workflow Start Pentaethylene Glycol Reaction Bromination (e.g., with NaBr, H2SO4) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Bromination of Pentaethylene Glycol

This protocol is a representative procedure based on established methods for the bromination of polyethylene glycols.

Materials:

  • Pentaethylene glycol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H2SO4)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentaethylene glycol (1 equivalent) in a suitable solvent like toluene.

  • Addition of Reagents: Add sodium bromide (1.5 equivalents). Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 equivalents) dropwise while stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110-120°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be employed to isolate the pure this compound. For PEG compounds, a solvent system like chloroform-methanol may also be effective.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen atoms.

Expected Chemical Shifts and Splitting Patterns:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
HO-CH ₂-~3.7triplet2H
-O-CH ₂-CH ₂-O- (PEG backbone)~3.6multiplet16H
Br-CH ₂-~3.8triplet2H
H O-broad singlet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The signal for the protons on the carbon adjacent to the bromine atom is expected to be the most downfield due to the deshielding effect of the electronegative bromine. The protons on the carbon adjacent to the hydroxyl group will also be downfield compared to the rest of the PEG backbone protons. The large multiplet in the 3.6 ppm region corresponds to the repeating ethylene glycol units.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3600-3200Strong, Broad
C-H (alkane)3000-2850Strong
C-O (ether and alcohol)1150-1050Strong
C-Br (alkyl bromide)650-550Medium to Weak

The presence of a broad O-H stretching band is a key indicator of the alcohol functionality. The strong C-O stretching band is characteristic of the ether linkages in the PEG backbone and the C-O bond of the alcohol. The C-Br stretch is typically found in the fingerprint region and may be less distinct.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass-to-Charge Ratios (m/z):

For Electrospray Ionization (ESI-MS), common adducts are expected:

  • [M+Na]⁺

  • [M+K]⁺

In Electron Ionization (EI-MS), fragmentation is expected. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of H₂O). For alkyl bromides, cleavage of the C-Br bond is a characteristic fragmentation. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis Purified_Product Purified this compound NMR ¹H NMR Spectroscopy Purified_Product->NMR FTIR FT-IR Spectroscopy Purified_Product->FTIR MS Mass Spectrometry Purified_Product->MS NMR_Analysis Confirm Structure (Chemical Shifts, Integration, Splitting) NMR->NMR_Analysis FTIR_Analysis Identify Functional Groups (O-H, C-O, C-Br) FTIR->FTIR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS->MS_Analysis Final_Confirmation Structural Confirmation & Purity Assessment NMR_Analysis->Final_Confirmation FTIR_Analysis->Final_Confirmation MS_Analysis->Final_Confirmation

Caption: Characterization workflow for this compound.

Applications in Drug Development

This compound is a key building block in the development of advanced drug delivery systems and targeted therapeutics. Its primary application is as a linker in the synthesis of PROTACs. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the bromide and alcohol functionalities provide orthogonal handles for conjugation to the target protein ligand and the E3 ligase ligand. The hydroxyl group can be further modified to introduce other functionalities, adding to its versatility. The bromide is a good leaving group for nucleophilic substitution reactions, allowing for efficient coupling with thiols or amines.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The proposed synthetic protocol, based on the bromination of pentaethylene glycol, offers a practical route to this valuable linker. The comprehensive characterization data, including expected NMR, FT-IR, and MS results, will aid researchers in confirming the identity and purity of their synthesized material. The versatility of this compound as a hydrophilic and heterobifunctional linker makes it an indispensable tool for scientists and professionals in the field of drug development, particularly for the advancement of targeted protein degradation and other innovative therapeutic strategies.

References

Navigating the Solubility of Bromo-PEG5-alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of Bromo-PEG5-alcohol, a heterobifunctional linker crucial in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document provides a consolidated overview of its solubility in common laboratory solvents and outlines a detailed protocol for precise quantitative assessment.

The inherent structure of this compound, featuring a five-unit polyethylene glycol (PEG) chain, imparts a degree of hydrophilicity that influences its behavior in various media. Understanding its solubility is a critical first step in experimental design, ensuring homogenous reaction conditions and preventing compound precipitation, which can impede downstream applications.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a reliable qualitative profile can be inferred from data on homologous structures (e.g., Bromo-PEG3-alcohol and Bromo-PEG6-alcohol) and the general behavior of PEG compounds. The hydrophilic PEG spacer generally enhances solubility in aqueous and polar organic solvents.[1][2][3]

Based on available information, the expected solubility of this compound is summarized in the table below. It is anticipated to be soluble in a range of polar solvents.[1][4]

Solvent ClassSolvent NameExpected Solubility
Aqueous WaterSoluble
Phosphate-Buffered SalineSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Acetonitrile (ACN)Soluble
Chlorinated Dichloromethane (DCM)Soluble
ChloroformSoluble
Alcohols EthanolSoluble
MethanolSoluble
Ethers Diethyl EtherInsoluble
Hydrocarbons HexaneInsoluble
TolueneSparingly Soluble

This table is predictive and should be confirmed by experimental data.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the widely accepted shake-flask equilibrium method is recommended. This procedure involves saturating a solvent with the compound and subsequently quantifying the dissolved amount.

I. Materials and Equipment
  • This compound

  • Selected solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

  • Volumetric flasks and pipettes

II. Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using an appropriate analytical method. Since this compound lacks a strong UV chromophore, HPLC coupled with a universal detector such as an ELSD or CAD is a suitable technique.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its response on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

G Workflow for this compound Solubility Determination cluster_prep Sample Preparation cluster_process Sample Processing cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-48h) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm) D->E G Analyze samples & standards by HPLC-ELSD/CAD E->G F Prepare calibration standards F->G H Calculate solubility G->H

Workflow for Solubility Determination

Signaling Pathways and Logical Relationships

In the context of this technical guide, which focuses on a chemical property rather than a biological process, a signaling pathway diagram is not applicable. The logical relationship pertinent to this topic is the experimental workflow for determining solubility, which has been visualized above. This structured approach ensures reproducibility and accuracy in obtaining the critical solubility data required for successful drug development and chemical research.

References

Bromo-PEG5-alcohol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of Bromo-PEG5-alcohol, a versatile heterobifunctional linker crucial in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

This guide compiles essential chemical information, representative experimental protocols, and key applications of this compound, presenting a valuable resource for its utilization in drug discovery and bioconjugation.

Core Chemical Information

This compound, identified by the CAS number 957205-14-0 , is a polyethylene glycol (PEG)-based linker.[1][2] Its structure features a five-unit PEG chain that imparts hydrophilicity, enhancing the solubility of the molecules it connects.[2][3] One terminus of the linker is functionalized with a bromine atom, an excellent leaving group for nucleophilic substitution reactions, while the other end presents a hydroxyl group available for further chemical modification.[3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 957205-14-0
Molecular Formula C10H21BrO5
Molecular Weight ~301.17 g/mol
Appearance Colorless to light yellow liquid
Purity Typically ≥95% or ≥98%
Solubility Soluble in DCM (Dichloromethane)
Storage Conditions -20°C for long-term storage
IUPAC and Other Identifiers
  • IUPAC Name: 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol

  • Common Synonyms: Br-PEG5-OH, 14-Bromo-3,6,9,12-tetraoxatetradecan-1-ol

Applications in Research and Drug Development

The primary application of this compound lies in its role as a heterobifunctional linker in the synthesis of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.

The structure of this compound is ideally suited for this purpose. The terminal hydroxyl group can be derivatized to connect to a ligand that binds to an E3 ubiquitin ligase. The bromo-terminus allows for the attachment of a ligand that targets a specific protein of interest for degradation. The PEG5 spacer offers an optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, a critical step for successful protein degradation.

Beyond PROTACs, the dual functionality of this compound makes it a valuable tool in other areas of bioconjugation and drug delivery. The bromide can react with nucleophiles such as thiols, commonly found in proteins (cysteine residues), to form stable thioether bonds. The hydroxyl group can be modified to introduce other functionalities, enabling the linkage of various molecules, including fluorophores, biotin, or other small molecule drugs.

Experimental Protocols

The following are representative protocols for the application of this compound in bioconjugation and PROTAC synthesis, adapted from general procedures for similar reagents.

Representative Protocol for Thiol-Alkylation of a Protein

This protocol describes a general method for conjugating this compound to a cysteine residue on a target protein.

Materials:

  • Target protein with an accessible cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (e.g., TCEP, DTT) if the cysteine is in a disulfide bond

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometry)

Methodology:

  • Protein Preparation: If necessary, reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Add a 10- to 20-fold molar excess of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary).

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

  • Quenching: Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted this compound. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein conjugate from unreacted reagents and byproducts using size-exclusion chromatography or extensive dialysis against PBS.

  • Analysis: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Representative Protocol for PROTAC Synthesis using this compound

This protocol outlines a convergent synthetic strategy for a PROTAC, where this compound is used to link a target protein ligand and an E3 ligase ligand.

Materials:

  • Target protein ligand with a nucleophilic handle (e.g., a thiol or an amine)

  • E3 ligase ligand with a functional group for attachment to the hydroxyl end of the linker (e.g., a carboxylic acid)

  • This compound

  • Coupling agents (e.g., HATU, EDC/NHS)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DMSO)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Methodology:

Step 1: Functionalization of the E3 Ligase Ligand with the Linker

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) in DMF.

  • Add a coupling agent such as HATU and a base like DIPEA.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, purify the E3 ligase ligand-linker conjugate by preparative HPLC.

Step 2: Coupling of the Target Protein Ligand to the E3 Ligase Ligand-Linker Conjugate

  • Dissolve the purified E3 ligase ligand-linker conjugate in a suitable solvent like DMF.

  • Add the target protein ligand (containing a nucleophilic group like a thiol or amine).

  • Add a base such as DIPEA or potassium carbonate to facilitate the nucleophilic substitution reaction with the bromide.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until completion, as monitored by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule utilizing this compound as the linker.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediate & Final Product cluster_purification Purification & Analysis E3_Ligand E3 Ligase Ligand (with -COOH) Step1 Step 1: Esterification (Coupling Agents) E3_Ligand->Step1 Bromo_PEG_OH This compound Bromo_PEG_OH->Step1 Target_Ligand Target Protein Ligand (with -SH or -NH2) Step2 Step 2: Nucleophilic Substitution (Base) Target_Ligand->Step2 Intermediate E3 Ligand-Linker Conjugate Step1->Intermediate PROTAC Final PROTAC Molecule Step2->PROTAC Purification1 Purification (Prep-HPLC) Intermediate->Purification1 Purification2 Purification (Prep-HPLC) PROTAC->Purification2 Purification1->Step2 Analysis Characterization (LC-MS, NMR) Purification2->Analysis

Caption: A generalized workflow for the convergent synthesis of a PROTAC.

Safety and Handling

This compound is intended for laboratory research use only. Based on available safety data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard laboratory safety precautions should be observed when handling this reagent. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a hydrophilic PEG spacer and two distinct reactive handles, makes it particularly well-suited for the construction of PROTACs and other bioconjugates. This guide provides a foundational understanding of its chemical properties, applications, and representative experimental procedures to facilitate its effective use in the laboratory.

References

Applications of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern bioconjugation, serving as flexible, hydrophilic spacers to connect a biomolecule to another molecule, such as a drug, a fluorescent probe, or another protein. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of the resulting bioconjugate.[1] This technical guide provides a comprehensive overview of the applications of PEG linkers in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

The unique properties of PEG, including its high water solubility, biocompatibility, lack of toxicity, and low immunogenicity, make it an ideal candidate for modifying therapeutic molecules and other biological entities.[2][3] PEGylation can enhance the solubility of hydrophobic drugs, increase their stability by protecting them from enzymatic degradation, and prolong their circulation half-life by reducing renal clearance.[4][5]

Core Concepts in PEGylation

PEG linkers can be broadly classified based on their structure and reactivity. Structurally, they can be linear or branched, with branched PEGs offering a larger hydrodynamic volume. Functionally, they can be homobifunctional (containing the same reactive group at both ends), heterobifunctional (containing different reactive groups), or multi-arm (for creating complex architectures like hydrogels). The choice of PEG linker depends on the specific application and the functional groups available on the molecules to be conjugated.

Types of PEG Linkers and Their Physicochemical Properties

The properties of a PEG linker, such as its molecular weight and length, have a significant impact on the resulting bioconjugate. The following table summarizes the properties of various PEG linkers.

Linker Molecular Weight (Da) Number of PEO Units Contour Length (nm) Flory Radius (nm)
PEG 888820.60.5
PEG 484484113.11.2
PEG 200020004512.72.8
PEG 350035008022.33.9
PEG 5000500011431.84.8
PEG 7500750017047.76.1
PEG 150001500034195.59.3
PEG 3000030000682190.914.0
PEG 60000600001364381.821.3
Data sourced from

Applications in Drug Delivery

PEG linkers are extensively used in drug delivery to improve the therapeutic index of various drugs. By tuning the properties of the PEG linker, it is possible to control the drug's solubility, circulation time, and biodistribution.

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The PEG linker plays a crucial role in the stability and efficacy of the ADC.

Impact of PEG Linker Length on ADC Efficacy

The length of the PEG linker can significantly influence the performance of an ADC. Longer PEG chains can enhance the solubility of hydrophobic payloads and improve pharmacokinetics, but may also lead to reduced potency due to steric hindrance.

PEG Linker Length In Vitro Potency (IC50, ng/mL) In Vivo Tumor Growth Inhibition (%) Plasma Half-life (hours)
PEG41560120
PEG82585150
PEG124095180
PEG247590200
Note: These are representative data and can vary depending on the specific antibody, payload, and cancer model. Data compiled from.

Signaling Pathway of ADC Internalization and Payload Release

The following diagram illustrates the mechanism of action of an ADC, from binding to the target cell to the release of the cytotoxic payload.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Cytotoxicity

Figure 1: Signaling pathway of ADC internalization and payload release.

Protein and Peptide Modification

PEGylation is a well-established strategy to enhance the therapeutic properties of proteins and peptides. It can increase their half-life, reduce immunogenicity, and improve their stability.

Experimental Workflow for Protein PEGylation

The following diagram outlines a typical workflow for the PEGylation of a protein and the subsequent analysis of the conjugate.

Protein_PEGylation_Workflow Start Start: Protein & PEG-linker Conjugation Bioconjugation Reaction (e.g., NHS ester chemistry) Start->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (e.g., SDS-PAGE, Mass Spectrometry) Purification->Characterization End End: Purified PEGylated Protein Characterization->End

Figure 2: Experimental workflow for protein PEGylation.

PEG-based Hydrogels for Biomedical Applications

Multi-arm PEG linkers can be crosslinked to form hydrogels, which are water-swollen polymer networks with a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The properties of the hydrogel, such as its stiffness and degradation rate, can be tuned by controlling the molecular weight and functionality of the PEG linker.

Quantitative Data on Multi-arm PEG Hydrogels

PEG Architecture Genipin Concentration (mM) Gelation Time (min) Water Uptake (%) Swelling Ratio
4-arm PEG17.630 ± 5850 ± 509.5 ± 0.5
4-arm PEG35.220 ± 3700 ± 408.0 ± 0.4
8-arm PEG17.660 ± 8950 ± 6010.5 ± 0.6
8-arm PEG35.245 ± 6800 ± 509.0 ± 0.5
Data adapted from a study on multi-arm PEG hydrogels crosslinked with genipin.

Experimental Protocols

This section provides detailed methodologies for key bioconjugation reactions involving PEG linkers.

Protocol 1: NHS-Ester PEGylation of Proteins

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester functionalized PEG linker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG linker to the protein solution. The reaction can be incubated for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using SEC.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol 2: Maleimide-Thiol PEG Conjugation

This protocol outlines the conjugation of a maleimide-functionalized PEG linker to free sulfhydryl groups (e.g., cysteine residues) on a protein or peptide.

Materials:

  • Thiol-containing protein or peptide in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-functionalized PEG linker

  • Anhydrous DMF or DMSO

  • (Optional) Reducing agent (e.g., TCEP or DTT)

  • Purification materials (dialysis or SEC)

Procedure:

  • (Optional) Reduction of Disulfides: If the sulfhydryl groups are in the form of disulfide bonds, reduce them by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Protein Preparation: Ensure the protein solution is in a thiol-free buffer at a pH between 6.5 and 7.5.

  • PEG Linker Preparation: Dissolve the maleimide-PEG linker in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG linker to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using dialysis or SEC to remove unreacted linker.

  • Characterization: Characterize the conjugate using techniques such as Ellman's assay to quantify free thiols and mass spectrometry to confirm conjugation.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol describes a "click chemistry" reaction for conjugating an azide-functionalized PEG linker to an alkyne-containing biomolecule.

Materials:

  • Azide-functionalized PEG linker

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the azide-PEG and alkyne-biomolecule in the degassed buffer.

  • Catalyst Preparation: Prepare a fresh solution of the copper catalyst by mixing CuSO4 and the ligand in the buffer.

  • Reaction Initiation: Add the copper catalyst solution to the mixture of the azide and alkyne. Then, add a fresh solution of sodium ascorbate to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the resulting conjugate using an appropriate method, such as SEC or affinity chromatography, to remove the copper catalyst and unreacted components.

  • Characterization: Confirm the successful conjugation using analytical techniques like mass spectrometry or HPLC.

Logical Relationship of Click Chemistry Components

The following diagram illustrates the key components and their interactions in a CuAAC reaction.

Click_Chemistry_Logic cluster_reactants Reactants cluster_catalyst Catalytic System Azide Azide-PEG Linker Product Triazole-linked Bioconjugate Azide->Product Alkyne Alkyne-Biomolecule Alkyne->Product Copper Copper(I) Ion (from CuSO4 + Ascorbate) Copper->Product Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Copper Stabilizes

Figure 3: Logical relationship of components in a CuAAC reaction.

Conclusion

PEG linkers are a versatile and powerful tool in the field of bioconjugation, enabling the development of novel therapeutics and diagnostics with improved properties. The ability to tune the length, structure, and functionality of PEG linkers provides researchers with a high degree of control over the characteristics of the resulting bioconjugates. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals working in this exciting area. As our understanding of the interplay between PEG linker properties and biological outcomes continues to grow, so too will the innovative applications of this remarkable polymer.

References

The Role of Bromo-PEG5-alcohol in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action, application, and evaluation of Bromo-PEG5-alcohol in the field of targeted protein degradation. As a bifunctional linker, this molecule is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein, offering a more sustained and potent therapeutic effect.[1][2]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]

This compound: A Versatile PROTAC Linker

This compound is a polyethylene glycol (PEG)-based linker that plays a crucial role in the rational design and synthesis of PROTACs. Its structure, featuring a five-unit PEG chain flanked by a reactive bromide and a hydroxyl group, provides a versatile scaffold for connecting the POI and E3 ligase ligands.

The key characteristics of this compound as a PROTAC linker include:

  • Bifunctionality : The terminal bromide and hydroxyl groups serve as reactive handles for conjugation to the respective ligands. The bromide is an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group can be readily derivatized.

  • Hydrophilicity : The PEG chain enhances the aqueous solubility of the PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.

  • Flexibility and Length : The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long might lead to unproductive binding. The five-unit PEG chain of this compound often provides an optimal distance for many POI-E3 ligase pairs.

The general mechanism of a PROTAC utilizing a this compound-derived linker is depicted below:

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Protein Degradation Pathway POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Conjugation Bromo_PEG5_OH This compound Bromo_PEG5_OH->PROTAC Linker Backbone E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Conjugation PROTAC_mol PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_mol->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC_mol

PROTAC Synthesis and Mechanism of Action.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax : The maximum percentage of target protein degradation achieved.

Target ProteinE3 Ligase RecruitedLinker TypeDC50DmaxReference
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)PEG55.9 ± 0.5 nM>90%
SOS1Cereblon (CRBN)Alkyl (5 methylene units)15.7 µM100%

Note: The SOS1 degrader utilizes an alkyl linker of similar length to a PEG5 linker, demonstrating the principle of linker optimization.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC derived from a halo-PEG linker like this compound.

PROTAC Synthesis (General Protocol)

The synthesis of a PROTAC is a multi-step process that involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The following is a general protocol that can be adapted for use with this compound.

Step 1: Conjugation of POI Ligand to this compound

  • Dissolve the POI ligand (containing a suitable nucleophile, e.g., a phenol or amine) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., K2CO3 or DIPEA) to deprotonate the nucleophile.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work up the reaction by extraction and purify the product by flash column chromatography.

Step 2: Derivatization of the Terminal Hydroxyl Group

  • The terminal hydroxyl group of the POI-linker conjugate can be converted to a more reactive group for conjugation to the E3 ligase ligand. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group like a tosylate.

Step 3: Conjugation of E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (e.g., pomalidomide or a VHL ligand) in an anhydrous solvent.

  • Activate the appropriate functional group on the E3 ligase ligand if necessary (e.g., a carboxylic acid can be activated with HATU).

  • Add the POI-linker intermediate from Step 2 to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature until completion.

  • Purify the final PROTAC molecule by preparative HPLC.

The following diagram illustrates a typical workflow for PROTAC synthesis and evaluation:

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (POI Ligand, Bromo-PEG5-OH, E3 Ligand) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

PROTAC Synthesis and Evaluation Workflow.
Western Blot for Protein Degradation

Western blotting is the gold standard for quantifying the levels of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable and versatile chemical tool in the development of PROTACs. Its bifunctional nature, hydrophilicity, and optimal length make it a suitable linker for a wide range of target proteins and E3 ligases. The rational design of the linker is a critical aspect of PROTAC development, and a thorough understanding of the structure-activity relationship of linkers like this compound is essential for the creation of potent and selective protein degraders. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of novel PROTACs, paving the way for the development of new therapeutics for a host of diseases.

References

Navigating the Handling of Bromo-PEG5-alcohol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This in-depth guide provides a technical overview of the safety and handling precautions for Bromo-PEG5-alcohol, a commonly used PEG-based PROTAC linker.

This document outlines the essential safety protocols, physical and chemical properties, and emergency procedures associated with this compound. Adherence to these guidelines is crucial for minimizing risks and fostering a secure research environment.

Section 1: Chemical and Physical Properties

A thorough understanding of a substance's properties is the foundation of safe handling. The key physical and chemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C10H21BrO5[1][2][3][4][5]
Molecular Weight 301.17 g/mol
Appearance Colorless to light yellow liquid
Density 1.310 g/cm³
CAS Number 957205-14-0

Section 2: Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

GHS Hazard Statements:

  • Harmful if swallowed (H302).

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).

  • Very toxic to aquatic life with long lasting effects (H410).

Precautionary Statements:

  • Prevention: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/eye protection/face protection.

  • Response: If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse mouth. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Section 3: Experimental Protocols

Adherence to standardized protocols is essential for mitigating the risks associated with this compound.

Handling Protocol
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Protocol
  • Temperature: Store in a tightly sealed container in a cool, well-ventilated area. The recommended storage temperature is -20°C for the pure form.

  • Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.

  • Solutions: If prepared in a solvent, store aliquots in tightly sealed vials at -80°C for up to six months or -20°C for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Spill and Disposal Protocol
  • Accidental Release:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal.

    • Prevent the spill from entering drains or waterways.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations at an approved waste disposal facility.

Section 4: Emergency First-Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Section 5: Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for safe storage and handling.

ParameterDescription
Chemical Stability Stable under recommended storage conditions.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.
Hazardous Decomposition Products Under fire conditions, may decompose to produce toxic fumes, including carbon oxides and hydrogen bromide gas.

Section 6: Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Spill & Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Check for damage Store Store at -20°C Inspect->Store If intact Prep Equilibrate to RT Store->Prep Prepare for experiment Work Use in Fume Hood with appropriate PPE Prep->Work Waste Dispose as Hazardous Waste Work->Waste After use Spill Spill Occurs Clean Contain & Clean Spill Spill->Clean Clean->Waste

References

Stability and Storage of Bromo-PEG5-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bromo-PEG5-alcohol, a commonly used PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile of this reagent is critical for ensuring its integrity, and performance in conjugation reactions, and ultimately, for the successful development of novel therapeutics.

Core Concepts: Stability and Degradation

This compound is a bifunctional molecule featuring a terminal hydroxyl group and a bromo-functionalized polyethylene glycol (PEG) chain. While generally stable under recommended storage conditions, its reactivity, particularly of the carbon-bromine bond, makes it susceptible to degradation under certain environmental stressors. The primary degradation pathway of concern is hydrolysis, although oxidation of the PEG backbone can also occur under harsh conditions.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and stability of this compound. The following tables summarize the recommended conditions for both the pure compound and its solutions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainer
Pure Compound (Solid/Liquid) -20°CUp to 3 yearsTightly sealed, light-resistant vial
4°CUp to 2 yearsTightly sealed, light-resistant vial
In Solvent -80°CUp to 6 monthsTightly sealed vials, preferably in aliquots
-20°CUp to 1 monthTightly sealed vials, preferably in aliquots

Data compiled from multiple chemical suppliers.[1][2]

Table 2: General Handling Guidelines for this compound

GuidelineRecommendationRationale
Incompatible Materials Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents.[1]These can catalyze degradation of the PEG chain or the bromo-functional group.
Solution Preparation Prepare solutions on the day of use whenever possible. If advance preparation is necessary, store as aliquots at -80°C.To minimize degradation in solution and avoid repeated freeze-thaw cycles.
Equilibration Allow the product to equilibrate to room temperature for at least 1 hour before opening the vial.To prevent condensation of moisture inside the vial, which could lead to hydrolysis.
Handling Precautions Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.Standard laboratory safety practice for chemical reagents.

Potential Degradation Pathway: Hydrolysis

The most probable degradation pathway for this compound under aqueous conditions is the hydrolysis of the carbon-bromine bond. This nucleophilic substitution reaction results in the replacement of the bromine atom with a hydroxyl group, yielding a diol-PEG5-alcohol and hydrobromic acid.

Hydrolysis_Pathway BromoPEG This compound (Br-(CH2CH2O)5-H) TransitionState Transition State BromoPEG->TransitionState H2O H2O (Water) H2O->TransitionState DiolPEG Diol-PEG5-alcohol (HO-(CH2CH2O)5-H) TransitionState->DiolPEG HBr HBr (Hydrobromic Acid) TransitionState->HBr Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Data Data Analysis (% Degradation, Impurity Profile) Analysis->Data

References

Methodological & Application

Application Notes and Protocols for Bromo-PEG5-alcohol in Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone strategy in drug development and biotechnology. It offers numerous advantages, including improved solubility, extended circulatory half-life, reduced immunogenicity, and enhanced stability of therapeutic proteins, peptides, and small molecules. Bromo-PEG5-alcohol is a heterobifunctional PEGylation reagent featuring a terminal bromide group for conjugation and a hydroxyl group that can be used for further derivatization. The bromide acts as a good leaving group in nucleophilic substitution reactions, making it particularly suitable for conjugation to thiol groups on cysteine residues. This document provides detailed application notes and protocols for the use of this compound in bioconjugation reactions.

Principle of Conjugation

The primary mechanism for the conjugation of this compound to proteins is nucleophilic substitution. The electron-rich nucleophile, typically a deprotonated thiol group (-S⁻) from a cysteine residue, attacks the carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the PEG moiety to the protein. While reaction with other nucleophiles like the amine groups of lysine residues is possible, the higher nucleophilicity of thiols allows for more specific conjugation under controlled pH conditions.[1][2]

Key Applications

  • Protein and Peptide PEGylation: To improve pharmacokinetic and pharmacodynamic properties.[3]

  • Drug Delivery: As a linker to attach therapeutic agents to targeting moieties.

  • Surface Modification: To enhance the biocompatibility of nanoparticles and other materials.

Experimental Protocols

Materials and Equipment
  • This compound

  • Target protein with accessible cysteine or lysine residues

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer)

  • Reducing agent (for cysteine conjugation, e.g., TCEP-HCl, DTT)

  • Quenching reagent (e.g., L-cysteine, Tris-HCl)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC))

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer (MS), HPLC)

  • Standard laboratory equipment (pH meter, stir plate, centrifuge, etc.)

Protocol 1: Conjugation to Protein Thiol Groups (Cysteine)

This protocol is optimized for the site-specific modification of cysteine residues.

1. Protein Preparation: a. Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.0-7.5) to a final concentration of 1-10 mg/mL. b. If the target cysteine(s) are involved in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of a reducing agent like TCEP-HCl. Incubate at room temperature for 1 hour. c. Remove the excess reducing agent by dialysis or using a desalting column.

2. PEGylation Reaction: a. Immediately after protein preparation, add this compound to the protein solution. A molar excess of 10-50 fold of the PEG reagent over the protein is a good starting point. b. The reaction can be performed at room temperature or 4°C. Reaction times can vary from 4 to 24 hours. Optimization of time and temperature is recommended for each specific protein. c. Gently mix the reaction mixture throughout the incubation period.

3. Quenching the Reaction: a. To stop the reaction, add a quenching reagent such as L-cysteine or Tris-HCl to a final concentration of 50-100 mM to react with any unreacted this compound. b. Incubate for 1 hour at room temperature.

4. Purification of the PEGylated Protein: a. The PEGylated protein conjugate can be purified from unreacted protein, excess PEG reagent, and byproducts using chromatographic techniques.[][5]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is effective for removing unreacted, smaller PEG reagents.
  • Ion Exchange Chromatography (IEX): Separates based on charge differences between the native and PEGylated protein.
  • Hydrophobic Interaction Chromatography (HIC): Can be used as a polishing step.

5. Characterization: a. SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein. b. Mass Spectrometry (MS): To confirm the mass of the conjugate and determine the degree of PEGylation. c. HPLC (SEC, RP-HPLC): To assess the purity and heterogeneity of the conjugate.

Protocol 2: Conjugation to Protein Amine Groups (Lysine)

While less specific than thiol conjugation, reaction with lysine residues can be achieved, particularly at a higher pH.

1. Protein Preparation: a. Dissolve the protein in a buffer with a pH of 8.5-9.5 (e.g., Borate buffer) to a concentration of 1-10 mg/mL. At this pH, a significant portion of lysine ε-amino groups will be deprotonated and reactive.

2. PEGylation Reaction: a. Add this compound to the protein solution at a molar excess of 20-100 fold. b. Incubate the reaction at room temperature or 4°C for 12-48 hours with gentle mixing.

3. Quenching and Purification: a. Follow the same quenching and purification steps as described in Protocol 1.

4. Characterization: a. Utilize the same characterization techniques as in Protocol 1 to assess the outcome of the PEGylation reaction.

Data Presentation

Quantitative data from PEGylation experiments should be summarized for clear comparison. The following table provides a template for presenting such data.

ParameterCondition 1 (e.g., Thiol Conjugation)Condition 2 (e.g., Amine Conjugation)
Target Protein Protein XProtein X
Reactive Group Cysteine (Thiol)Lysine (Amine)
This compound:Protein Molar Ratio 20:150:1
Reaction Buffer & pH PBS, pH 7.4Borate, pH 9.0
Temperature (°C) 2525
Reaction Time (hours) 1224
Conjugation Yield (%) 75%40%
Degree of PEGylation (MS) 1.12.5
Purity (SEC-HPLC, %) >95%>90%
Biological Activity Retention (%) 85%60%

Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific protein and reaction conditions.

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for a protein conjugation reaction using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Dissolution, Reduction if needed) Conjugation Conjugation Reaction (Mixing and Incubation) Protein_Prep->Conjugation PEG_Prep This compound Solution Preparation PEG_Prep->Conjugation Quenching Quenching (Addition of excess thiol/amine) Conjugation->Quenching Purification Purification of Conjugate (SEC, IEX, HIC) Quenching->Purification Final_Product Purified PEGylated Protein Purification->Final_Product SDS_PAGE SDS-PAGE MS Mass Spectrometry HPLC HPLC Activity_Assay Biological Activity Assay Final_Product->SDS_PAGE Final_Product->MS Final_Product->HPLC Final_Product->Activity_Assay G cluster_reactants Reactants cluster_product Product Protein_Thiol Protein-SH PEG_Protein Protein-S-(CH2)2-(O(CH2)2)4-OH Protein_Thiol->PEG_Protein + Bromo_PEG Br-(CH2)2-(O(CH2)2)4-OH Bromo_PEG->PEG_Protein Nucleophilic Substitution Bromide_Ion Br⁻ PEG_Protein->Bromide_Ion +

References

Application Note: Site-Specific Cysteine Conjugation with Bromo-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides, proteins, and other molecules. It can improve solubility, increase circulatory half-life, and reduce immunogenicity.[1][2] Site-specific PEGylation, particularly at cysteine residues, is highly desirable as it produces a homogeneous product with well-defined characteristics.[3] Cysteine is a prime target for such modifications due to the low natural abundance of free sulfhydryl groups in most proteins and the high nucleophilicity of its thiol side chain.[3][4]

This document provides a detailed protocol for the attachment of Bromo-PEG5-alcohol to a cysteine residue via an alkylation reaction. Bromo-PEG reagents serve as effective alkylating agents where the thiol group of a cysteine residue acts as a nucleophile, displacing the bromide to form a stable thioether bond.

Reaction Mechanism: Thiol Alkylation

The conjugation of this compound to a cysteine residue proceeds via a nucleophilic substitution (SN2) reaction. Under slightly basic conditions (pH 7.5-8.5), the sulfhydryl group (-SH) of the cysteine side chain (pKa ≈ 8.5) is deprotonated to form the more nucleophilic thiolate anion (-S⁻). This thiolate then attacks the carbon atom bearing the bromine atom on the PEG linker, displacing the bromide, which is a good leaving group. The result is the formation of a stable and irreversible carbon-sulfur (thioether) bond.

reaction_mechanism cluster_reactants Reactants cluster_product Product Cys Cysteine Residue (Protein-SH) PEG This compound (Br-CH₂CH₂(...)-OH) Thiolate Thiolate Anion (Protein-S⁻) Cys->Thiolate pH > 7.5 (-H⁺) Conjugate PEGylated Cysteine (Protein-S-PEG-OH) PEG->Conjugate Thiolate->Conjugate Nucleophilic Attack (SN2 Reaction) Br_ion Bromide Ion (Br⁻)

Caption: SN2 reaction mechanism for cysteine PEGylation.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conjugating this compound to a cysteine-containing protein or peptide.

Materials and Reagents
  • Cysteine-containing protein or peptide

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate (NaHCO₃) or HEPES buffer

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • L-Cysteine or β-mercaptoethanol (for quenching)

  • Deionized water

  • Purification system (e.g., Size Exclusion Chromatography, Dialysis)

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)

Protocol 1: Cysteine Reduction and PEGylation

This protocol is designed for a typical labeling reaction. Molar ratios and concentrations may need optimization depending on the specific protein or peptide.

  • Protein Preparation:

    • Dissolve the cysteine-containing protein/peptide in a suitable conjugation buffer (e.g., PBS, 50 mM HEPES) to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is degassed to minimize oxidation of the cysteine residue.

  • Reduction of Disulfide Bonds (if necessary):

    • If the protein contains disulfide bonds or if the free thiol is oxidized, a reduction step is required.

    • Add a 10-fold molar excess of TCEP to the protein solution. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a thiol group that could compete in the subsequent alkylation reaction.

    • Incubate at room temperature for 60 minutes.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in a compatible solvent (e.g., deionized water, DMSO).

    • Adjust the pH of the protein solution to 7.5-8.5 using 1M Sodium Bicarbonate or a similar base. This facilitates the deprotonation of the cysteine thiol.

    • Add a 10- to 50-fold molar excess of this compound to the reduced protein solution. The excess drives the reaction towards completion.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~50 mM. This will react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEG-Conjugate:

    • Remove unreacted this compound and quenching reagents. Common methods include:

      • Size Exclusion Chromatography (SEC): An effective method to separate the larger PEGylated protein from smaller, unreacted reagents.

      • Dialysis: Use a dialysis membrane with a molecular weight cut-off (MWCO) appropriate for retaining the protein-PEG conjugate while allowing small molecules to diffuse out.

      • Ultrafiltration: Centrifugal concentrators can be used to exchange the buffer and remove small molecules.

  • Analysis and Characterization:

    • SDS-PAGE: Compare the PEGylated product with the starting material. The PEGylated protein will show a significant increase in apparent molecular weight, resulting in a band shift.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the successful conjugation and determine the number of PEG chains attached per molecule.

Experimental Workflow

The overall process from protein preparation to final analysis is summarized in the workflow diagram below.

experimental_workflow start Start prep 1. Prepare Protein Solution (1-5 mg/mL in Buffer) start->prep reduction 2. Reduce Cysteine (Add 10x TCEP, 1 hr) prep->reduction ph_adjust 3. Adjust pH (Set to 7.5 - 8.5) reduction->ph_adjust conjugate 4. Add this compound (10-50x molar excess) ph_adjust->conjugate incubate 5. Incubate (2-4 hrs @ RT or O/N @ 4°C) conjugate->incubate quench 6. Quench Reaction (Add L-Cysteine, 30 min) incubate->quench purify 7. Purify Conjugate (SEC, Dialysis, or Ultrafiltration) quench->purify analyze 8. Analyze Product (SDS-PAGE, Mass Spec) purify->analyze end End analyze->end

Caption: Step-by-step workflow for cysteine PEGylation.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the PEGylation of a model 25 kDa protein.

Table 1: Reaction Conditions Summary

ParameterRecommended ValuePurpose
Protein Concentration1 - 5 mg/mLMaintain protein stability and reaction kinetics.
Buffer SystemPBS, HEPES (pH 7.5 - 8.5)Provide optimal pH for thiolate formation.
Reducing AgentTCEPEnsure cysteine is in its reduced, reactive state.
Molar Excess (TCEP)10-foldEnsure complete reduction of any disulfide bonds.
Molar Excess (Bromo-PEG)10 to 50-foldDrive the conjugation reaction to completion.
TemperatureRoom Temp (20-25°C) or 4°CControl reaction rate and maintain protein stability.
Reaction Time2-4 hours (RT) or 12-16 hours (4°C)Allow sufficient time for the reaction to proceed.

Table 2: Expected Analytical Outcomes

Analytical MethodUnmodified ProteinPEGylated Protein
SDS-PAGE Single band at ~25 kDaShifted band at >30 kDa
MALDI-TOF MS Peak at ~25,000 DaPeak at ~25,308 Da (25,000 + ~308 Da for PEG5-OH)
Purity (by SEC) >95%>90% (post-purification)
Yield N/ATypically 60-85%

References

Application Notes and Protocols: Reaction of Bromo-PEG5-alcohol with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-alcohol is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in bioconjugation and drug development. Its structure features a terminal bromide group, which serves as an effective leaving group for nucleophilic substitution reactions, and a hydroxyl group that can be used for further derivatization. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules. This document provides detailed protocols for the reaction of this compound with primary amines, a fundamental transformation for linking this PEG spacer to proteins, peptides, small molecule drugs, and other biologically active compounds. A primary application of such linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand.

Reaction Mechanism: Nucleophilic Substitution

The core reaction involves the nucleophilic attack of a primary amine on the carbon atom attached to the bromine atom of the this compound. This is a classic bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, displacing the bromide ion and forming a new carbon-nitrogen bond.

A common challenge in the alkylation of primary amines is over-alkylation, where the resulting secondary amine can react further with the bromo-PEG reagent. To favor mono-alkylation, it is often recommended to use an excess of the primary amine.[1][2]

Applications in Drug Development: EGFR Signaling Pathway Inhibition

The epidermal growth factor receptor (EGFR) is a well-established target in oncology.[3] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth.[4] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular domain of EGFR are a cornerstone of treatment for certain cancers.[3]

By conjugating an EGFR inhibitor containing a primary amine to this compound, a PROTAC can be synthesized. This heterobifunctional molecule can then recruit an E3 ubiquitin ligase to the EGFR, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a powerful alternative to simple inhibition, as it can eliminate the target protein entirely. PEG linkers are frequently used in such constructs to improve solubility and optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the reaction of this compound with a primary amine. Please note that yields are dependent on the specific primary amine used and optimization of reaction conditions may be required.

ParameterConditionExpected OutcomeReference
Reactants This compound, Primary Amine
Molar Ratio (Amine:this compound)1.5 : 1 to 5 : 1Higher amine excess minimizes dialkylation.
Solvent Dimethylformamide (DMF), Acetonitrile (ACN), Dichloromethane (DCM)DMF is a common choice for its ability to dissolve a wide range of reactants.
Base Potassium carbonate (K₂CO₃), Triethylamine (TEA), Diisopropylethylamine (DIPEA)An inorganic base like K₂CO₃ is often used to neutralize the HBr formed.
Molar Excess of Base (to this compound)2 - 3 equivalentsEnsures the primary amine remains deprotonated and reactive.
Temperature Room Temperature to 80 °CHigher temperatures can increase the reaction rate but may also promote side reactions.
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS for completion.
Yield 60 - 85%Highly dependent on the substrate and purification method.
Purification Flash Column Chromatography, Preparative HPLCReverse-phase HPLC is often effective for purifying PEGylated molecules.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine

This protocol describes a general method for the mono-N-alkylation of a primary amine with this compound.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), finely ground

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • To a solution of the primary amine (1.5 equivalents) in anhydrous DMF, add finely ground potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the desired amine-PEG5-alcohol conjugate.

Protocol 2: Purification of the Amine-PEG5-alcohol Conjugate by HPLC

For higher purity, especially for biological applications, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.

Materials:

  • Crude amine-PEG5-alcohol conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA) as a mobile phase modifier

  • C18 reverse-phase HPLC column

Procedure:

  • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA).

  • Filter the sample through a 0.22 µm syringe filter.

  • Set up the HPLC system with a C18 column and a suitable gradient. A typical gradient might be from 5% to 95% acetonitrile in water (both with 0.1% TFA) over 30 minutes.

  • Inject the sample and collect fractions corresponding to the product peak, which can be identified by UV detection (if the conjugated molecule has a chromophore) and/or mass spectrometry.

  • Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product BromoPEG This compound (R-Br) Product Amine-PEG5-alcohol Conjugate (R-NH-R') BromoPEG->Product HBr Hydrogen Bromide (HBr) BromoPEG->HBr Amine Primary Amine (R'-NH₂) Amine->Product Nucleophilic Attack

Caption: SN2 reaction of this compound with a primary amine.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1. Combine this compound, primary amine, and base in DMF Reaction 2. Heat and stir for 12-24h Reactants->Reaction Workup 3. Aqueous workup and extraction Reaction->Workup Chromatography 4. Flash Column Chromatography Workup->Chromatography HPLC 5. (Optional) RP-HPLC Chromatography->HPLC Characterization 6. LC-MS, NMR HPLC->Characterization

Caption: General workflow for synthesis and purification.

EGFR_PROTAC_Signaling cluster_cell Cell EGFR EGFR Receptor Proteasome Proteasome EGFR->Proteasome Targeted for Degradation Signaling Downstream Signaling (Proliferation, Survival) EGFR->Signaling Activates PROTAC Amine-PEG-EGFRi PROTAC PROTAC->EGFR Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits E3Ligase->EGFR Ubiquitinates Ub Ubiquitin Degradation Degraded EGFR Proteasome->Degradation Degradation->Signaling Inhibits

Caption: PROTAC-mediated degradation of EGFR.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Using Bromo-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody and the drug, is a critical component influencing the ADC's stability, pharmacokinetics (PK), and efficacy. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to enhance solubility, particularly for hydrophobic payloads, and improve the overall pharmacological properties of the conjugate.[1][2]

Bromo-PEG5-alcohol is a versatile bifunctional linker precursor containing a five-unit PEG chain that offers a balance of hydrophilicity and defined length. The terminal bromide and hydroxyl groups provide orthogonal handles for sequential conjugation reactions. The bromide serves as an excellent leaving group for nucleophilic substitution, often with a thiol-containing payload, while the hydroxyl group can be chemically modified to introduce other reactive functionalities for antibody conjugation.[3] This document provides detailed protocols for the functionalization of this compound and its subsequent use in the synthesis and characterization of an ADC.

Chemical and Physical Properties

A summary of the key properties of the this compound linker precursor is provided in the table below.

PropertyValueReference
Chemical Formula C10H21BrO5[3]
Molecular Weight (MW) 301.2 g/mol [3]
Appearance Colorless to light yellow oilN/A
Solubility Soluble in DCM, DMF, DMSO
Storage Condition -20°C

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process. The following protocols outline a representative workflow involving the functionalization of the linker, conjugation to a payload, and final conjugation to an antibody.

Protocol 1: Functionalization of this compound to Bromo-PEG5-acid

To conjugate the linker to amine residues (e.g., lysine) on an antibody, the terminal hydroxyl group of this compound must be converted to a carboxylic acid. This can be achieved through an oxidation reaction.

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Acetone

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in acetone.

  • Cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the solution while stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding isopropanol.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting Bromo-PEG5-acid by silica gel column chromatography.

  • Confirm the structure and purity of the product by NMR and Mass Spectrometry.

Protocol 2: Conjugation of Payload to Bromo-PEG5-acid

This protocol describes the conjugation of a thiol-containing payload to the bromo- end of the functionalized linker.

Materials:

  • Bromo-PEG5-acid

  • Thiol-containing payload (e.g., a derivative of Monomethyl Auristatin E - MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve Bromo-PEG5-acid and the thiol-containing payload (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the payload-PEG5-acid conjugate as a solid.

Protocol 3: Antibody-Drug Conjugation

This protocol details the conjugation of the payload-PEG5-acid to the lysine residues of a monoclonal antibody (e.g., Trastuzumab).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-PEG5-acid conjugate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into a conjugation buffer (e.g., 100 mM HEPES, pH 8.0) to a final concentration of 5-10 mg/mL.

  • Activation of Drug-Linker: Dissolve the payload-PEG5-acid conjugate (e.g., 8-fold molar excess over the antibody) in anhydrous DMSO. In a separate tube, prepare fresh solutions of EDC (50 mM) and Sulfo-NHS (50 mM) in cold, dry DMSO. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using desalting columns equilibrated with a storage buffer (e.g., PBS, pH 7.4).

Characterization of the ADC

Following synthesis, the ADC must be thoroughly characterized to determine its critical quality attributes.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a crucial parameter that influences the ADC's efficacy and safety. It can be determined using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).

A. UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

B. Hydrophobic Interaction Chromatography (HIC):

  • HIC separates ADC species based on the number of conjugated drug-linkers.

  • A HIC column is used with a decreasing salt gradient.

  • The resulting chromatogram will show peaks corresponding to the unconjugated antibody and antibodies with different numbers of drugs attached.

  • The average DAR is calculated by the weighted average of the peak areas.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay evaluates the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line like SK-BR-3 for a Trastuzumab-based ADC)

  • Control cancer cell line (antigen-negative)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in the cell culture medium.

  • Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).

Quantitative Data Summary

The following tables present representative data that could be obtained from the characterization of an ADC synthesized with a PEG5 linker.

Table 1: ADC Characterization

ParameterResultMethod
Average DAR 3.8HIC-HPLC
Monomer Purity >95%Size Exclusion Chromatography (SEC)
Aggregation <5%SEC
Endotoxin Level <0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity

Cell LineTarget AntigenIC50 (nM) for ADCIC50 (nM) for Free Payload
SK-BR-3 HER2-positive1.50.5
MCF-7 HER2-negative>10000.6

Table 3: Pharmacokinetic Parameters in a Murine Model

ParameterValueUnits
Half-life (t1/2) ~150hours
Clearance (CL) ~0.3mL/hr/kg
Area Under the Curve (AUC) ~5000µg*hr/mL

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_drug_linker_synthesis Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis & Purification BromoPEG_OH This compound Oxidation Oxidation BromoPEG_OH->Oxidation BromoPEG_Acid Bromo-PEG5-acid Oxidation->BromoPEG_Acid Conjugation1 Nucleophilic Substitution BromoPEG_Acid->Conjugation1 Payload Thiol-Payload Payload->Conjugation1 DrugLinker Payload-PEG5-acid Conjugation1->DrugLinker Activation EDC/Sulfo-NHS Activation DrugLinker->Activation Antibody Monoclonal Antibody (mAb) Conjugation2 Amide Bond Formation Antibody->Conjugation2 Activation->Conjugation2 Purification Purification (SEC) Conjugation2->Purification FinalADC Purified ADC Purification->FinalADC

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Payload Release Lysosome->Payload_Release Payload Free Payload Payload_Release->Payload Apoptosis 4. Cell Death (Apoptosis) Payload->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

References

Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Bromo-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide synthetic versatility.[2] This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC utilizing Bromo-PEG5-alcohol as a key linker component.

PROTAC Mechanism of Action: A Signaling Pathway

The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, initiating a cascade of events that culminates in the degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines the synthesis of a PROTAC targeting the BRD4 protein, a well-established therapeutic target in oncology. We will utilize a derivative of the BRD4 inhibitor JQ1 as the POI ligand and pomalidomide as the ligand for the E3 ligase Cereblon (CRBN).

Materials and Reagents
  • (+)-JQ1 derivative with a phenolic hydroxyl group (e.g., (S)-tert-butyl 2-((4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-e][3]triazolo[4,3-a]diazepin-6-yl)methyl)pyrrolidine-1-carboxylate)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Trifluoroacetic acid (TFA)

Synthetic Workflow

The synthesis is a multi-step process involving the initial coupling of the POI ligand to the bromo-end of the PEG linker, followed by activation of the terminal alcohol and subsequent coupling to the E3 ligase ligand.

Synthesis_Workflow JQ1 JQ1 Derivative (POI Ligand) Step1 Step 1: Williamson Ether Synthesis (K₂CO₃, DMF) JQ1->Step1 Bromo_PEG_OH This compound Bromo_PEG_OH->Step1 Intermediate1 JQ1-PEG5-alcohol Step1->Intermediate1 Step2 Step 2: Mesylation (MsCl, TEA, DCM) Intermediate1->Step2 Intermediate2 JQ1-PEG5-OMs Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution (DIPEA, DMF) Intermediate2->Step3 Pomalidomide Pomalidomide (E3 Ligase Ligand) Pomalidomide->Step3 Final_PROTAC Final PROTAC (JQ1-PEG5-Pomalidomide) Step3->Final_PROTAC Purification Purification (Column Chromatography) Final_PROTAC->Purification

Caption: Experimental workflow for PROTAC synthesis.

Step-by-Step Procedure

Step 1: Synthesis of JQ1-PEG5-alcohol Intermediate (Williamson Ether Synthesis)

This step involves the nucleophilic substitution of the bromide on the PEG linker with the phenolic hydroxyl group of the JQ1 derivative.

  • To a solution of the JQ1 derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG5-alcohol intermediate.

Step 2: Activation of the Terminal Alcohol (Mesylation)

The terminal hydroxyl group of the JQ1-PEG5-alcohol intermediate is converted to a better leaving group (mesylate) for the subsequent nucleophilic substitution.

  • Dissolve the JQ1-PEG5-alcohol intermediate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA, 2.0 eq) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting JQ1-PEG5-OMs intermediate is used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC (Nucleophilic Substitution)

The final step involves the coupling of the mesylated intermediate with the amine group of pomalidomide.

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Add a solution of the JQ1-PEG5-OMs intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at 60 °C for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to afford the final PROTAC.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length and composition of the PEG linker can significantly impact the degradation efficiency of the PROTAC. The following table summarizes representative data for a series of hypothetical BRD4-targeting PROTACs with varying PEG linker lengths.

PROTAC CandidateLinker CompositionLinker Length (atoms)BRD4 Binding Affinity (IC₅₀, nM)Degradation Potency (DC₅₀, nM)Maximum Degradation (Dₘₐₓ, %)
PROTAC-1 Bromo-PEG3-alcohol111507592
PROTAC-2 This compound171452598
PROTAC-3 Bromo-PEG7-alcohol2316015085

Note: The data presented in this table is hypothetical and serves as an illustrative example of how linker length can influence PROTAC activity. Actual results may vary depending on the specific POI, E3 ligase, and cellular context.

Conclusion

This application note provides a comprehensive, step-by-step guide for the synthesis of a PROTAC utilizing this compound as a versatile linker. The modular nature of this synthetic strategy allows for the facile generation of PROTAC libraries with varying linker lengths and compositions, which is crucial for optimizing degradation efficiency and pharmacokinetic properties. The successful synthesis, characterization, and biological evaluation of these molecules hold significant promise for advancing the field of targeted protein degradation and the development of novel therapeutics.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Bromo-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic nanoparticles.[1][2] PEGylation imparts a hydrophilic shield that can reduce nonspecific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.[1] Bromo-PEG5-alcohol is a heterobifunctional PEG linker that offers a versatile platform for nanoparticle surface modification. It possesses a terminal bromide group, which is an excellent leaving group for nucleophilic substitution reactions, and a terminal hydroxyl group that can be used for further derivatization.[3] This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound.

Key Applications

The surface functionalization of nanoparticles with this compound is applicable to a wide range of nanoparticle types, including:

  • Lipid-based nanoparticles: For enhanced stability and circulation time in drug delivery systems.[4]

  • Polymeric nanoparticles: To improve biocompatibility and drug release kinetics.

  • Gold nanoparticles: For applications in diagnostics, imaging, and targeted drug delivery.

  • Iron oxide nanoparticles: For use as contrast agents in magnetic resonance imaging (MRI) and in magnetic hyperthermia.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C10H21BrO5
Molecular Weight 301.2 g/mol
Purity ≥ 98%
Solubility Soluble in Dichloromethane (DCM) and other organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media.BroadPharm
Storage -20°C

Experimental Protocols

This section details the protocols for modifying amine-functionalized nanoparticles with this compound. The bromide group of this compound readily reacts with primary amines on the nanoparticle surface via nucleophilic substitution.

Protocol 1: PEGylation of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., gold, polymeric, or silica nanoparticles)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel

  • Magnetic stirrer

  • Purification system (e.g., centrifugation, dialysis, or tangential flow filtration)

  • Characterization instruments (e.g., Dynamic Light Scattering (DLS), Zeta Potential Analyzer, Transmission Electron Microscopy (TEM), and UV-Vis Spectrophotometer)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent. The concentration will depend on the nanoparticle type and size.

  • Reaction Setup: Place the nanoparticle dispersion in a clean, dry reaction vessel under an inert atmosphere to prevent side reactions with moisture.

  • Reagent Addition: Dissolve this compound in the same anhydrous solvent and add it to the nanoparticle dispersion. A molar excess of this compound (e.g., 10 to 50-fold excess relative to the surface amine groups) is recommended to drive the reaction to completion.

  • Reaction: Allow the reaction to proceed at room temperature with gentle stirring for 24-48 hours. The reaction temperature can be moderately elevated (e.g., 40-60°C) to increase the reaction rate, depending on the stability of the nanoparticles.

  • Purification: After the reaction, it is crucial to remove unreacted this compound and any reaction byproducts.

    • For larger nanoparticles: Centrifugation and redispersion in a fresh solvent is an effective method. Repeat this wash cycle at least three times.

    • For smaller nanoparticles: Dialysis against a suitable solvent or tangential flow filtration can be used.

  • Final Product: Resuspend the purified PEGylated nanoparticles in a buffer or solvent suitable for storage and further characterization.

Workflow for PEGylation of Amine-Functionalized Nanoparticles:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product NP_prep Disperse Amine-NPs in Anhydrous Solvent Reaction Mix and React (24-48h, RT) NP_prep->Reaction PEG_prep Dissolve this compound in Anhydrous Solvent PEG_prep->Reaction Purify Remove Excess Reagents (Centrifugation/Dialysis) Reaction->Purify Final_NP Resuspend Purified PEGylated Nanoparticles Purify->Final_NP

Caption: Workflow for the surface modification of amine-functionalized nanoparticles with this compound.

Protocol 2: Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.

Methods:

  • Dynamic Light Scattering (DLS):

    • Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after PEGylation.

    • Expected Outcome: An increase in the hydrodynamic diameter is indicative of the presence of the PEG layer on the nanoparticle surface. A narrow size distribution (low polydispersity index, PDI) suggests that the PEGylation process did not induce aggregation.

  • Zeta Potential Measurement:

    • Purpose: To determine the surface charge of the nanoparticles.

    • Expected Outcome: Amine-functionalized nanoparticles typically have a positive zeta potential. Successful PEGylation will shield the positive charges of the amine groups, leading to a decrease in the zeta potential, often shifting towards a more neutral value.

  • Transmission Electron Microscopy (TEM):

    • Purpose: To visualize the morphology and core size of the nanoparticles.

    • Expected Outcome: TEM can confirm that the core morphology of the nanoparticles is maintained after the PEGylation process. While the PEG layer itself is not typically visible, the absence of significant aggregation can be confirmed.

  • UV-Vis Spectroscopy:

    • Purpose: For plasmonic nanoparticles like gold, to monitor changes in the surface plasmon resonance (SPR) peak.

    • Expected Outcome: A slight red-shift in the SPR peak after PEGylation can indicate a change in the local refractive index around the nanoparticle surface, consistent with successful surface modification.

  • Quantification of PEGylation:

    • Purpose: To determine the density of PEG chains on the nanoparticle surface.

    • Method: This can be a complex measurement. Indirect methods like quantifying the remaining free amine groups on the nanoparticle surface after PEGylation using assays like the TNBS (2,4,6-trinitrobenzenesulfonic acid) assay can be employed. Alternatively, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the amount of PEG associated with the nanoparticles after degradation of the nanoparticle core.

Table of Expected Characterization Data:

ParameterBefore PEGylation (Amine-NP)After PEGylation (this compound)
Hydrodynamic Diameter (DLS) SmallerLarger
Polydispersity Index (PDI) < 0.2< 0.2 (ideally)
Zeta Potential PositiveLess Positive / Neutral
Surface Plasmon Resonance (UV-Vis for AuNPs) λ_maxRed-shifted λ_max
Surface Amine Groups (TNBS Assay) HighLow

Further Functionalization of the Terminal Hydroxyl Group

The terminal hydroxyl group on the PEGylated nanoparticles provides a handle for further conjugation of targeting ligands (e.g., antibodies, peptides), imaging agents (e.g., fluorescent dyes), or therapeutic molecules.

Workflow for Further Functionalization:

G cluster_activation Activation cluster_conjugation Conjugation cluster_final Final Product PEG_NP PEGylated Nanoparticle (-OH terminus) Activate Activate Hydroxyl Group (e.g., with NHS-ester) PEG_NP->Activate Conjugate Covalent Conjugation Activate->Conjugate Ligand Targeting Ligand/ Imaging Agent/ Drug Ligand->Conjugate Final_Product Multifunctional Nanoparticle Conjugate->Final_Product

Caption: General workflow for the subsequent functionalization of the terminal hydroxyl group on PEGylated nanoparticles.

Conclusion

This compound is a valuable tool for the surface modification of nanoparticles, offering a straightforward method to introduce a hydrophilic PEG layer. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers in the field of nanomedicine and drug delivery. Successful PEGylation can significantly improve the in vivo performance of nanoparticles, paving the way for more effective and targeted therapies and diagnostics.

References

Application Notes and Protocols for the Derivatization of Bromo-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal hydroxyl group of Bromo-PEG5-alcohol. This versatile heterobifunctional linker is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The presence of a stable bromo group at one terminus and a reactive hydroxyl group at the other allows for sequential and specific conjugation to different molecules of interest.

Introduction

This compound is a polyethylene glycol (PEG) derivative that offers a balance of hydrophilicity, conferred by the PEG chain, and versatile reactivity. The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group can be readily converted into a variety of other functional groups. This allows for a modular approach to the synthesis of complex molecules, such as PROTACs, where a target protein ligand and an E3 ligase ligand are joined by a linker. The length of the PEG chain in this compound provides an optimal spacer to facilitate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient protein degradation.

Derivatization of the Hydroxyl Group

The conversion of the terminal hydroxyl group into other functionalities is a key step in harnessing the full potential of this compound as a linker. The following sections provide protocols for the most common derivatization reactions: activation to a tosylate or mesylate, and subsequent conversion to an azide or an amine.

Activation of the Hydroxyl Group

To facilitate nucleophilic substitution, the hydroxyl group is first converted into a better leaving group, typically a tosylate (-OTs) or a mesylate (-OMs).

1. Tosylation of this compound

This protocol describes the conversion of the hydroxyl group to a tosylate, which is an excellent leaving group for subsequent reactions.

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Bromo-PEG5-tosylate.

2. Mesylation of this compound

This protocol outlines the conversion of the hydroxyl group to a mesylate, another effective leaving group.

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain Bromo-PEG5-mesylate.

Nucleophilic Substitution Reactions

Once the hydroxyl group has been activated, it can be readily displaced by various nucleophiles to introduce new functionalities.

1. Synthesis of Bromo-PEG5-azide

This protocol describes the conversion of an activated this compound (tosylate or mesylate) to Bromo-PEG5-azide. The azide group is useful for "click chemistry" reactions.

Experimental Protocol:

  • Dissolve Bromo-PEG5-tosylate or Bromo-PEG5-mesylate (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN3, 3.0 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Bromo-PEG5-azide.

2. Synthesis of Bromo-PEG5-amine

This protocol details the conversion of Bromo-PEG5-azide to Bromo-PEG5-amine via Staudinger reduction.

Experimental Protocol:

  • Dissolve Bromo-PEG5-azide (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (PPh3, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the disappearance of the azide group by TLC or IR spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain Bromo-PEG5-amine.

Quantitative Data Summary

The following table summarizes the expected molecular weights and typical reaction yields for the derivatization of this compound. Actual yields may vary depending on reaction conditions and scale.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compoundC10H21BrO5301.17-
Bromo-PEG5-tosylateC17H27BrO7S455.36>90%
Bromo-PEG5-mesylateC11H23BrO7S379.26>95%
Bromo-PEG5-azideC10H20BrN3O4326.19>90%
Bromo-PEG5-amineC10H22BrNO4300.1970-85%

Application in PROTAC Synthesis

This compound derivatives are excellent linkers for the synthesis of PROTACs. The following is a representative workflow for the synthesis of a PROTAC using Bromo-PEG5-azide, where the bromide is first reacted with a protein of interest (POI) ligand, and the azide is subsequently used in a click reaction with an E3 ligase ligand.

Experimental Workflow for PROTAC Synthesis:

PROTAC_synthesis_workflow cluster_step1 Step 1: Conjugation to POI Ligand cluster_step2 Step 2: Conjugation to E3 Ligase Ligand Bromo_PEG5_azide Bromo-PEG5-azide Reaction1 Nucleophilic Substitution (e.g., K2CO3, DMF, 60°C) Bromo_PEG5_azide->Reaction1 POI_ligand POI Ligand (with nucleophile, e.g., -OH, -NH2) POI_ligand->Reaction1 Intermediate1 POI-Linker-Azide Reaction1->Intermediate1 Reaction2 Click Chemistry (CuAAC) (e.g., CuSO4, Na-ascorbate) Intermediate1->Reaction2 E3_ligand E3 Ligase Ligand (with alkyne) E3_ligand->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC

Caption: Workflow for PROTAC synthesis using Bromo-PEG5-azide.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the degradation of a target protein via the ubiquitin-proteasome system. The Bromo-PEG5-linker plays a crucial role in tethering the target protein to an E3 ubiquitin ligase, initiating the degradation cascade.

PROTAC_pathway cluster_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (with Bromo-PEG5-linker) PROTAC->PROTAC recycled POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase->Poly_Ub_POI catalyzes transfer of Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome is recognized by Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments degrades into

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a highly adaptable linker molecule for applications in drug development and bioconjugation. The protocols provided herein offer a foundation for the successful derivatization of its hydroxyl group, enabling the synthesis of advanced molecular constructs like PROTACs. The careful selection of reaction conditions and purification methods is crucial for obtaining high-purity derivatized linkers, which is essential for their subsequent applications. Researchers are encouraged to optimize these protocols for their specific needs and to thoroughly characterize all intermediates and final products.

Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-alcohol is a heterobifunctional polyethylene glycol (PEG) linker that is instrumental in the fields of bioconjugation, drug delivery, and materials science.[1] It possesses a terminal bromide, which serves as an excellent leaving group for nucleophilic substitution reactions, and a terminal hydroxyl group that can be used for further derivatization.[1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a desirable property for many biological applications.[1]

These application notes provide detailed protocols for the nucleophilic substitution of this compound with various nucleophiles, including amines, thiols, carboxylates, and alkoxides/phenoxides. The information herein is designed to guide researchers in the successful synthesis and purification of PEGylated molecules.

General Considerations for Nucleophilic Substitution Reactions

The reactions of this compound are typically carried out as SN2 (bimolecular nucleophilic substitution) reactions. To optimize these reactions, several factors should be considered:

  • Nucleophile: Stronger nucleophiles will react more readily. The choice of nucleophile will determine the resulting functional group.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively free to attack the electrophilic carbon.[3]

  • Base: For nucleophiles that require deprotonation (e.g., thiols, alcohols, and some amines), a non-nucleophilic base is often necessary. Common bases include potassium carbonate (K₂CO₃), triethylamine (TEA), and sodium hydride (NaH).

  • Temperature: The reaction rate can be increased by raising the temperature. However, excessively high temperatures may lead to side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time and temperature.

  • Protecting Groups: The terminal hydroxyl group of this compound may need to be protected if it is sensitive to the reaction conditions or if further selective modification of the nucleophile--conjugated product is desired.

Visualization of Reaction Pathways

The following diagrams illustrate the general workflows for the nucleophilic substitution reactions described in this document.

G cluster_0 General Nucleophilic Substitution Workflow BromoPEG This compound Reaction Reaction Mixture BromoPEG->Reaction Nucleophile Nucleophile (Nu-H or Nu-) Nucleophile->Reaction Base Base (if required) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Heating Heating (optional) Reaction->Heating Product Nu-PEG5-alcohol Heating->Product Purification Purification (e.g., Chromatography, Precipitation) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: General workflow for nucleophilic substitution on this compound.

Quantitative Data Summary

The following tables summarize representative reaction conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that these are starting points, and optimization may be necessary for specific substrates.

Table 1: Reaction of this compound with Amines

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineK₂CO₃DMF601285-95
AnilineK₂CO₃DMSO802470-85
PiperidineTEAAcetonitrile508>90

Table 2: Reaction of this compound with Thiols

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMFRoom Temp4>95
1-DodecanethiolTEAAcetonitrile50690-98
Cysteine derivativeDIPEADMF/H₂ORoom Temp280-90

Table 3: Reaction of this compound with Carboxylates and Azide

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium AcetateN/ADMF801275-85
Sodium BenzoateN/ADMSO1002465-80
Sodium Azide (NaN₃)N/AEthanol/H₂OReflux16>95

Table 4: Williamson Ether Synthesis with this compound

Nucleophile (Alkoxide/Phenoxide)BaseSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideN/AMethanolReflux685-95
Sodium PhenoxideN/ADMF801280-90
Potassium tert-ButoxideN/ATHFRoom Temp2470-80

Experimental Protocols

Protocol 1: Synthesis of an Amine-Terminated PEG (PEGylation of Benzylamine)

This protocol describes a general method for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) and benzylamine (1.2 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_1 Amine Coupling Protocol Start Dissolve this compound in DMF AddReagents Add K₂CO₃ and Benzylamine Start->AddReagents React Heat at 60°C for 12h AddReagents->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Purified Amine-PEG5-alcohol Purify->Product

Caption: Workflow for the synthesis of an amine-terminated PEG.

Protocol 2: Synthesis of a Thioether-Terminated PEG (PEGylation of Thiophenol)

This protocol details the reaction of this compound with a thiol.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 eq) and thiophenol (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, add water to quench the reaction.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

Protocol 3: Synthesis of Azido-PEG5-alcohol

This protocol is adapted from a procedure for converting PEG-mesylate to PEG-azide and is expected to be effective for the corresponding bromide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add sodium azide (1.5 eq) to the solution.

  • Reflux the reaction mixture for 16 hours.

  • After cooling to room temperature, concentrate the solution on a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 4: Williamson Ether Synthesis of a Phenoxy-PEG5-alcohol

This protocol describes the synthesis of an ether from this compound and a phenoxide.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Purification and Characterization

Purification:

The purification of PEGylated products can be challenging due to their polar nature.

  • Precipitation: PEG derivatives can often be precipitated from organic solutions (e.g., dichloromethane, acetone) by the addition of a non-solvent like diethyl ether or hexane.

  • Column Chromatography: Silica gel chromatography is a common method for purification. A typical eluent system is a gradient of methanol in dichloromethane or chloroform. For amine-containing compounds, adding a small amount of aqueous ammonia (e.g., 1%) to the eluent can improve separation. For carboxylic acid-containing compounds, adding 1-2% of formic acid can be beneficial.

  • Size Exclusion Chromatography (SEC): SEC is effective for separating PEGylated proteins or large molecules from unreacted PEG and other small molecule impurities.

  • Ion-Exchange Chromatography (IEX): This technique is useful for purifying charged PEGylated molecules.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and for assessing the purity and degree of functionalization.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the PEG conjugate.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) and SEC are used to assess the purity of the product.

By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of nucleophilic substitution reactions to create novel PEGylated molecules for their specific applications.

References

Application Notes and Protocols for the Purification of Bromo-PEG5-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of small molecule conjugates of Bromo-PEG5-alcohol. The methodologies described herein are essential for obtaining highly pure compounds crucial for downstream applications in research, drug discovery, and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a hydrophilic, flexible linker commonly used in the synthesis of heterobifunctional molecules like PROTACs. The polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the final conjugate. Following the conjugation of a small molecule to the hydroxyl terminus of this compound, a pure compound is required. This involves the removal of unreacted starting materials, excess reagents, and any side products. The choice of purification method depends on the physicochemical properties of the conjugate, such as polarity and molecular weight, as well as the scale of the purification.

This guide details three common purification techniques: Thin Layer Chromatography (TLC) for reaction monitoring and solvent system selection, Flash Column Chromatography for preparative scale purification, and High-Performance Liquid Chromatography (HPLC) for high-purity analytical and preparative separations.

Purification Strategy Overview

A typical purification workflow for this compound conjugates involves initial reaction monitoring by TLC to determine the optimal solvent system for separation. Based on the TLC results, a suitable flash column chromatography protocol is developed for bulk purification. For applications requiring very high purity, a final polishing step using preparative HPLC may be employed.

PurificationWorkflow cluster_0 Reaction Mixture cluster_1 Method Development cluster_2 Purification cluster_3 Analysis & Final Product Reaction Crude this compound Conjugate Mixture TLC Thin Layer Chromatography (TLC) Analysis Reaction->TLC Sample for optimization Column Flash Column Chromatography Reaction->Column Bulk Purification TLC->Column Optimized Solvent System HPLC Preparative HPLC Column->HPLC Optional High-Purity Polish Analysis Purity Analysis (Analytical HPLC, LC-MS, NMR) Column->Analysis Collect & Analyze Fractions HPLC->Analysis Collect & Analyze Fractions PureProduct Pure Conjugate Analysis->PureProduct Pool Pure Fractions

Caption: General purification workflow for this compound conjugates.

Thin Layer Chromatography (TLC) Analysis

TLC is a rapid and effective method for monitoring reaction progress and for screening optimal solvent systems for flash column chromatography. Due to the polar nature of the PEG chain, this compound and its conjugates often require polar mobile phases.

Protocol 1: TLC Method Development

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, methanol, or a mixture thereof).

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing the desired mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). If the compounds are not UV-active, stain the plate using a suitable reagent such as potassium permanganate or iodine.

  • Rf Calculation: Calculate the Retention Factor (Rf) for the product and impurities. The ideal solvent system will provide good separation between the desired conjugate and any impurities, with an Rf value for the product typically between 0.2 and 0.4 for optimal column chromatography separation.[1]

Table 1: Recommended TLC Solvent Systems for this compound Conjugates

Polarity of ConjugateStarting Solvent System (v/v)Notes
Non-polar to Moderately Polar10-50% Ethyl Acetate in HexanesA good starting point for less polar conjugates.
Polar5-10% Methanol in DichloromethaneCommonly used for polar PEGylated compounds.[1]
Very Polar1-10% (10% NH4OH in Methanol) in DichloromethaneThe addition of ammonium hydroxide can reduce streaking for basic compounds.[1]
Highly Polar80:10:5:5 Ethyl Acetate/Butanol/Acetic Acid/Water (EBAW)Suitable for very polar compounds, but not directly applicable to flash chromatography.[2]

Flash Column Chromatography

Flash column chromatography is the primary method for purifying gram-scale quantities of this compound conjugates. The choice of stationary phase is typically silica gel.

Protocol 2: Flash Column Chromatography Purification

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"), which is often preferred for PEGylated compounds to minimize band broadening.

  • Elution: Begin elution with the mobile phase determined from the TLC analysis. A gradient elution, gradually increasing the polarity of the mobile phase, is often necessary to achieve good separation. A slow gradient of 1-10% of an alcohol (e.g., methanol, or a 1:1 mixture of ethanol and isopropanol) in chloroform or dichloromethane can be effective.[1]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified conjugate.

Table 2: Example Gradient Elution for Flash Column Chromatography

StepMobile Phase Composition (v/v)VolumePurpose
1100% Dichloromethane2 Column Volumes (CV)Elute non-polar impurities.
20-5% Methanol in Dichloromethane10 CV (linear gradient)Elute the this compound conjugate.
310% Methanol in Dichloromethane2 CVElute highly polar impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a high-resolution technique suitable for the final purification of this compound conjugates, especially for achieving high purity on an analytical or semi-preparative scale.

HPLC_Principle cluster_0 HPLC System MobilePhase Mobile Phase (e.g., Water/Acetonitrile) Pump Pump MobilePhase->Pump Injector Injector (Crude Conjugate) Pump->Injector Column C18 Reverse-Phase Column Injector->Column Detector Detector (UV) Column->Detector FractionCollector Fraction Collector Detector->FractionCollector PureProduct Purified Conjugate FractionCollector->PureProduct

Caption: Schematic of an HPLC purification workflow.

Protocol 3: Preparative RP-HPLC Purification

  • Column and Solvents: Use a C18 stationary phase column. The mobile phase typically consists of an aqueous solvent (A), often water with 0.1% trifluoroacetic acid (TFA), and an organic solvent (B), such as acetonitrile with 0.1% TFA.

  • Sample Preparation: Dissolve the partially purified conjugate from column chromatography in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Gradient Elution: Develop a gradient method to separate the conjugate from impurities. The retention time of PEGylated molecules on a reverse-phase column generally increases with the length of the PEG chain.

  • Fraction Collection: Collect fractions corresponding to the product peak based on the UV chromatogram.

  • Product Recovery: Analyze the collected fractions for purity. Pool the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to obtain the pure product as a solid.

Table 3: Example Gradient for Preparative RP-HPLC

Time (minutes)% Solvent A (Water + 0.1% TFA)% Solvent B (Acetonitrile + 0.1% TFA)
0955
5955
35595
40595
41955
50955

Note: This is a generic gradient and should be optimized for each specific this compound conjugate.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound conjugate. This is typically done using analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Troubleshooting

Problem: Streaking on TLC plate.

  • Possible Cause: Compound is too polar or acidic/basic.

  • Solution: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine or ammonium hydroxide) to the mobile phase.

Problem: Poor separation during column chromatography.

  • Possible Cause: Inappropriate solvent system or column overloading.

  • Solution: Re-optimize the solvent system using TLC. Use a shallower gradient during elution. Ensure the column is not overloaded; a general rule is to load 1-5% of the silica gel weight with the crude material.

Problem: Broad peaks in HPLC.

  • Possible Cause: Polydispersity of the PEG linker, secondary interactions with the stationary phase.

  • Solution: While some peak broadening is expected with PEGylated compounds, optimizing the gradient, temperature, and mobile phase additives (e.g., TFA) can improve peak shape.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound conjugates to the high degree of purity required for their intended applications.

References

Application Note: Comprehensive Characterization of Bromo-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-alcohol is a heterobifunctional polyethylene glycol (PEG) linker widely utilized in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). The precise chemical structure, purity, and molecular weight distribution of this linker are critical for the successful synthesis and efficacy of the final drug product. This document provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of this compound.

Analytical Techniques Overview

A multi-faceted analytical approach is essential for the thorough characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment, High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, and Mass Spectrometry (MS) for molecular weight verification. Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC) can also be used for determining the molecular weight distribution.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure, determine the degree of polymerization, and assess the purity of this compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is crucial as it helps in resolving the hydroxyl proton signal which can be broad and exchangeable in other solvents.[1][2]

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton (¹H) NMR sequence.

    • Number of Scans: 64 or more to ensure a good signal-to-noise ratio.[3]

    • Temperature: Room temperature.

  • Data Analysis:

    • Identify the characteristic peaks for the bromoethyl group, the ethylene glycol repeating units, and the terminal alcohol group.

    • Integrate the peaks corresponding to the protons of the PEG backbone and the end-groups to calculate the average number of ethylene glycol units and the molecular weight.[4][5]

Expected ¹H NMR Chemical Shifts (in DMSO-d6):

  • ~4.56 ppm: Triplet, 1H, terminal -CH₂OH

  • ~3.7-3.8 ppm: Triplet, 2H, Br -CH₂ -CH₂-O-

  • ~3.4-3.6 ppm: Multiplet, PEG backbone (-O-CH₂ -CH₂ -O-)

  • ~3.2-3.4 ppm: Multiplet, 2H, -CH₂-CH₂ -OH

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to identify and quantify any impurities.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase (e.g., a mixture of water and acetonitrile).

  • Instrumentation: An HPLC system equipped with a suitable detector. Since PEG lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended.

  • Chromatographic Conditions:

    • Column: A reversed-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for separating short-chain PEG oligomers.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 10% to 30% B over 12 minutes can be effective.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector (ELSD): Nebulizer temperature 50 °C, Evaporator temperature 70 °C, Gas flow 1.6 SLM.

  • Data Analysis:

    • Determine the area percentage of the main peak to assess the purity of the product.

    • Identify and quantify any impurity peaks.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and molecular weight distribution of this compound. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

Protocol (MALDI-TOF MS):

  • Sample Preparation:

    • Matrix Solution: Prepare a 20 mg/mL solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Cationizing Agent: Prepare a 2 mg/mL solution of sodium trifluoroacetate (NaTFA) in the same solvent.

    • Analyte Solution: Prepare a 1 mg/mL solution of this compound in the same solvent.

    • Spotting: Mix the matrix, analyte, and cationizing agent solutions in a 5:1:1 (v/v/v) ratio and spot 0.5-1 µL of the mixture onto the MALDI target plate. Allow the spot to dry completely.

  • Instrumentation: A MALDI-Time of Flight (TOF) mass spectrometer.

  • Parameters:

    • Ionization Mode: Positive ion reflector mode.

    • Laser Intensity: Optimize for best signal-to-noise ratio while avoiding fragmentation.

  • Data Analysis:

    • Identify the series of peaks corresponding to the sodium adducts of the this compound oligomers.

    • The mass difference between adjacent peaks should be approximately 44 Da, corresponding to one ethylene glycol unit.

    • Calculate the average molecular weight (Mn and Mw) and the polydispersity index (PDI = Mw/Mn).

Data Presentation

Table 1: Summary of Analytical Characterization of this compound

ParameterTechniqueSpecificationResult
Identity ¹H NMRConforms to structureConforms
Purity HPLC (ELSD)≥ 95%98.5%
Average Molecular Weight (Mn) MALDI-TOF MS299 - 303 g/mol 301.17 g/mol
Polydispersity Index (PDI) MALDI-TOF MS≤ 1.101.02
Appearance VisualColorless to pale yellow liquidConforms

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.56Triplet1H-CH₂OH
~3.75Triplet2HBr -CH₂ -CH₂-O-
~3.55Triplet2HBr-CH₂-CH₂ -O-
~3.4-3.6Multiplet~16H-O-CH₂ -CH₂ -O- (PEG backbone)
~3.35Triplet2H-CH₂ -CH₂-OH

Mandatory Visualization

Characterization_Workflow cluster_synthesis Synthesis & Initial Purification cluster_quality_control Quality Control & Release Synthesis This compound Synthesis Purification Initial Purification Synthesis->Purification NMR NMR Spectroscopy (Structure & Purity) Purification->NMR HPLC HPLC (Purity & Impurities) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS Data_Analysis Data Analysis & Comparison to Specifications NMR->Data_Analysis HPLC->Data_Analysis MS->Data_Analysis QC_Release Product Release Data_Analysis->QC_Release

Caption: Workflow for the synthesis and characterization of this compound.

Analytical_Techniques_Relationship cluster_techniques Analytical Techniques cluster_properties Characterized Properties Product This compound Product NMR ¹H NMR Product->NMR HPLC HPLC-ELSD/RI Product->HPLC MS MALDI-TOF MS Product->MS Structure Chemical Structure & End-Group Confirmation NMR->Structure Purity Purity Assessment & Impurity Profiling NMR->Purity HPLC->Purity MW Molecular Weight & Polydispersity MS->MW

Caption: Relationship between analytical techniques and characterized properties.

References

Troubleshooting & Optimization

Side reactions of Bromo-PEG5-alcohol with functional groups.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bromo-PEG5-alcohol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a terminal bromide group and a terminal hydroxyl group, connected by a 5-unit PEG chain.[1] The bromide serves as a good leaving group for nucleophilic substitution reactions, making it suitable for covalently attaching the PEG spacer to nucleophile-containing molecules such as proteins, peptides, and small molecules.[1][2] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[3]

Q2: What functional groups can react with this compound?

A2: The primary functional groups that react with the bromo group of this compound are strong nucleophiles. The reactivity generally follows this order:

  • Thiols (-SH): Cysteine residues in proteins or thiol-containing small molecules are highly reactive towards the bromo group, forming a stable thioether bond.[4]

  • Amines (-NH2): Primary and secondary amines, such as the side chain of lysine residues or the N-terminus of proteins, react with the bromo group to form secondary or tertiary amines, respectively.

  • Hydroxyls (-OH): Alcohols and phenols are generally poor nucleophiles and their reaction with alkyl bromides requires harsh conditions (e.g., strong base) that are typically not compatible with biomolecules. Therefore, side reactions with hydroxyl-containing amino acids like serine or threonine are generally not a significant concern under typical bioconjugation conditions (neutral to slightly basic pH).

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability and prevent degradation, this compound should be stored at -20°C in a dry environment. It is advisable to protect it from moisture and light.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation reactions with this compound.

Low Conjugation Yield
Potential Cause Recommended Solution
Suboptimal pH The pH of the reaction buffer is critical. For thiol conjugation, a pH of 7.5-8.5 is generally recommended to ensure the thiol is sufficiently deprotonated (thiolate) to be a potent nucleophile. For amine conjugation, a pH of 8.0-9.0 is often used. At lower pH values, amines are protonated and less nucleophilic.
Insufficient Molar Excess of this compound Increase the molar ratio of this compound to the target molecule. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific application.
Short Reaction Time or Low Temperature Extend the reaction time (e.g., from 2-4 hours to overnight) and/or increase the reaction temperature (e.g., from 4°C to room temperature). Monitor the reaction progress to avoid potential degradation of the target molecule.
Presence of Competing Nucleophiles Ensure that the reaction buffer is free of extraneous nucleophiles, such as Tris (tris(hydroxymethyl)aminomethane) or azide, which can react with the bromo group. Use buffers like phosphate-buffered saline (PBS) or borate buffer.
Steric Hindrance If the target functional group is in a sterically hindered environment, conjugation efficiency can be low. Consider using a longer PEG chain (e.g., Bromo-PEG11-alcohol) to overcome steric hindrance.
Side Reactions and Impurities
Observed Issue Potential Cause & Explanation Recommended Solution
Multiple PEG Chains Attached to Amines (Overalkylation) The product of the initial reaction between a primary amine and this compound is a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to a second reaction, resulting in a tertiary amine.Use a large excess of the amine-containing molecule relative to the this compound to favor mono-alkylation. If this is not feasible, purification techniques like ion-exchange chromatography will be necessary to separate the different PEGylated species.
Formation of Thioethers (Sulfides) with Thiols The initial thioether product can, in theory, act as a nucleophile and react with another molecule of this compound to form a sulfonium salt. However, this is less common than overalkylation of amines. A more likely side product is the formation of a thioether from a disulfide bond that has been reduced.Use a 1:1 stoichiometry of thiol to this compound to minimize the chance of the thioether product reacting further. Ensure that any reducing agents used to break disulfide bonds are removed before adding the this compound.
Disulfide Bond Formation Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds, especially in the presence of oxygen and at neutral to basic pH. This depletes the reactive thiol available for conjugation.Degas the reaction buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can help maintain the thiol in its reduced state, but be aware that TCEP can also react with the bromo group.

Experimental Protocols

General Protocol for Conjugation to a Thiol-Containing Peptide
  • Peptide Preparation: Dissolve the thiol-containing peptide in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5).

  • This compound Preparation: Immediately before use, dissolve a 10-fold molar excess of this compound in an anhydrous, water-miscible solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Add the this compound solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the peptide.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-6 hours or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching: Quench the reaction by adding a small molecule with a free thiol group, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM.

  • Purification: Purify the PEGylated peptide from excess reagents and byproducts using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the final product using techniques such as mass spectrometry (MS) to confirm the mass of the conjugate and HPLC to assess purity.

General Protocol for Conjugation to a Protein (Amine-Targeted)
  • Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 8.5) using dialysis or a desalting column. Adjust the protein concentration to 1-5 mg/mL.

  • This compound Preparation: Dissolve a 20-fold molar excess of this compound in DMSO or DMF immediately before use.

  • Conjugation Reaction: Add the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, to a final concentration of 50 mM.

  • Purification: Remove unreacted this compound and byproducts by SEC or tangential flow filtration (TFF).

  • Analysis: Analyze the extent of PEGylation using SDS-PAGE (which will show an increase in molecular weight), and characterize the conjugate mixture using techniques like ion-exchange chromatography (IEX) or mass spectrometry.

Visualizations

G Reaction of this compound with Functional Groups cluster_amine Amine Reaction cluster_thiol Thiol Reaction cluster_hydroxyl Hydroxyl Reaction BromoPEG This compound (R-Br) Amine Primary Amine (R'-NH2) Thiol Thiol (R'-SH) Hydroxyl Hydroxyl (R'-OH) SecondaryAmine Secondary Amine Conjugate (R'-NH-R) Amine->SecondaryAmine Desired Reaction TertiaryAmine Tertiary Amine (Side Product) (R'-N(R)2) SecondaryAmine->TertiaryAmine Overalkylation (Side Reaction) QuaternaryAmine Quaternary Ammonium (Side Product) (R'-N(R)3+) TertiaryAmine->QuaternaryAmine Overalkylation (Side Reaction) Thioether Thioether Conjugate (R'-S-R) Thiol->Thioether Desired Reaction Disulfide Disulfide (Side Product) (R'-S-S-R') Thiol->Disulfide Oxidation (Side Reaction) NoReaction No Significant Reaction (Under typical bioconjugation conditions) Hydroxyl->NoReaction

Caption: Reaction pathways of this compound.

G Troubleshooting Low Conjugation Yield Start Low Yield CheckpH Check pH (Thiol: 7.5-8.5, Amine: 8.0-9.0) Start->CheckpH CheckMolarRatio Increase Molar Ratio of PEG (5-20x excess) CheckpH->CheckMolarRatio pH is optimal Success Improved Yield CheckpH->Success Adjusted pH CheckReactionConditions Optimize Reaction Time/Temp (e.g., overnight at 4°C or 2-4h at RT) CheckMolarRatio->CheckReactionConditions Ratio is sufficient CheckMolarRatio->Success Increased ratio CheckBuffer Check for Competing Nucleophiles (e.g., Tris, Azide) CheckReactionConditions->CheckBuffer Conditions are optimal CheckReactionConditions->Success Optimized conditions CheckStericHindrance Consider Steric Hindrance (Use longer PEG linker if necessary) CheckBuffer->CheckStericHindrance Buffer is clean CheckBuffer->Success Changed buffer CheckStericHindrance->Success No major steric issues CheckStericHindrance->Success Used longer linker

Caption: Troubleshooting workflow for low yield.

References

Optimizing pH for Bromo-PEG5-alcohol coupling efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG5-alcohol. The information is designed to help optimize coupling efficiency, with a particular focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on this compound and what does it couple with?

A1: this compound possesses a bromide (Br) group, which serves as a good leaving group in nucleophilic substitution reactions.[1][2][3] This allows for the covalent attachment of the PEG linker to nucleophilic functional groups on biomolecules. The most common and efficient target for the bromo group is a thiol (sulfhydryl) group (-SH), typically found on cysteine residues, which forms a stable thioether bond.[4][5] It can also react with primary amines (-NH2), such as the side chain of lysine residues, although this reaction is generally less specific and can be harder to control. The terminal hydroxyl (-OH) group on the PEG chain can be used for further chemical modifications if required.

Q2: How does pH affect the coupling efficiency of this compound?

A2: The pH of the reaction buffer is a critical parameter that directly influences the nucleophilicity of the target functional groups on your protein or molecule of interest.

  • For Thiol Coupling (e.g., Cysteine): The reactive species is the deprotonated thiolate anion (-S⁻). The formation of this more potent nucleophile is favored at a pH above the pKa of the thiol group, which for cysteine is typically around 8.5. Therefore, increasing the pH to a slightly alkaline range (pH 8.0-9.0) will generally increase the reaction rate.

  • For Amine Coupling (e.g., Lysine): The reactive species is the unprotonated primary amine (-NH₂). The pKa of the lysine side chain's amino group is around 10.5. Consequently, a higher pH is required to deprotonate the amine and enhance its nucleophilicity. However, very high pH values can lead to side reactions and may compromise the stability of your target molecule or the this compound itself.

Q3: What is the recommended starting pH for my coupling reaction?

A3: The optimal pH depends on the target nucleophile.

  • For targeting cysteine residues (thiol coupling): A starting pH of 8.0-8.5 is recommended. This provides a good balance between maximizing the concentration of the reactive thiolate and maintaining the stability and specificity of the reaction.

  • For targeting lysine residues (amine coupling): A starting pH in the range of 8.5-9.5 can be explored. However, be aware of the potential for multiple PEGylations and side reactions.

It is highly recommended to perform a pH optimization experiment for your specific system to determine the ideal condition.

Q4: Can this compound react with other amino acid residues?

A4: While the primary targets are thiols and to a lesser extent primary amines, side reactions with other nucleophilic amino acid side chains, such as histidine and methionine, can occur. These side reactions are generally more prevalent under non-optimal conditions, such as using a large excess of the PEG reagent or at a pH that is not ideal for the intended target. Maintaining a slightly alkaline pH (8-9) and using a controlled molar excess of this compound can help ensure the reaction is highly specific to cysteine residues.

Troubleshooting Guide

Low coupling efficiency is a common issue in PEGylation experiments. The following guide provides potential causes and solutions, with a focus on pH optimization.

Quantitative Data Summary

The following table provides a semi-quantitative overview of the expected effect of pH on the coupling reaction of this compound with cysteine and lysine residues. The reaction rates are based on the principles of nucleophilic substitution reactions with alkyl halides.

pHTarget NucleophileRelative Concentration of Reactive SpeciesExpected Relative Reaction RateNotes
6.5Cysteine (-SH)LowVery SlowThe thiol group is mostly protonated. Reaction is likely to be incomplete.
7.5Cysteine (-SH)ModerateModerateA viable pH, especially if the target protein is unstable at higher pH. Reaction may require longer incubation times or slightly elevated temperature (e.g., 37°C).
8.5 Cysteine (-SH) High Optimal Recommended starting pH. Balances high thiolate concentration with good reaction specificity.
9.5Cysteine (-SH)Very HighFastIncreased risk of side reactions with other nucleophilic residues. May affect protein stability.
7.5Lysine (-NH₂)Very LowExtremely SlowThe amine group is almost entirely protonated and non-nucleophilic.
8.5Lysine (-NH₂)LowSlowSome deprotonation occurs, allowing for a slow reaction.
9.5Lysine (-NH₂)ModerateModerate to FastA reasonable starting point for targeting lysines, but be mindful of the increased risk of multiple PEGylations due to the higher reactivity of the secondary amine product.

Experimental Protocols

Protocol: pH Optimization for this compound Coupling to a Cysteine-Containing Protein

This protocol provides a framework for determining the optimal pH for your specific conjugation reaction.

Materials:

  • This compound

  • Cysteine-containing protein of interest

  • Reaction Buffers:

    • 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

    • 100 mM HEPES, 150 mM NaCl, pH 7.5

    • 100 mM Tris-HCl, 150 mM NaCl, pH 8.0

    • 100 mM Sodium Borate, 150 mM NaCl, pH 8.5

    • 100 mM Sodium Borate, 150 mM NaCl, pH 9.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution: 1 M β-mercaptoethanol or N-acetylcysteine in water

  • Desalting columns or dialysis equipment

  • Analytical tools (e.g., SDS-PAGE, HPLC, Mass Spectrometry)

Procedure:

  • Prepare Protein Solution: Dissolve your protein in each of the reaction buffers to a final concentration of 1-5 mg/mL. If your protein has disulfide bonds that need to be reduced to expose free cysteines, perform a reduction step (e.g., with TCEP) and subsequently remove the reducing agent before proceeding.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Set up Parallel Reactions:

    • For each pH condition, prepare a reaction tube.

    • Add the protein solution to each tube.

    • Add the this compound stock solution to each tube to achieve a desired molar excess (e.g., 5-20 fold excess of PEG over the protein). The final concentration of the organic solvent should ideally be less than 10% (v/v).

  • Incubation: Incubate the reactions at room temperature or 4°C with gentle mixing for a set amount of time (e.g., 2 hours). It is recommended to perform the reaction in the dark to protect the reagents.

  • Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess PEG reagent and quenching agent by desalting columns or dialysis against a suitable storage buffer (e.g., PBS pH 7.4).

  • Analysis: Analyze the extent of PEGylation for each pH condition using SDS-PAGE (PEGylated proteins will show a shift in molecular weight), HPLC, or mass spectrometry to determine the degree of conjugation.

  • Optimization: Compare the results from the different pH conditions to identify the pH that provides the highest yield of the desired PEGylated product with the fewest side products.

Visualizations

Troubleshooting_Guide Troubleshooting Logic for Low Coupling Efficiency start Low Coupling Efficiency suboptimal_pH Suboptimal pH? start->suboptimal_pH reagent_issue Reagent Issues? start->reagent_issue protein_issue Protein Issues? start->protein_issue ph_too_low pH too low for target nucleophile? suboptimal_pH->ph_too_low ph_too_high pH too high (stability issues)? suboptimal_pH->ph_too_high peg_degraded Bromo-PEG degraded? reagent_issue->peg_degraded peg_concentration Incorrect PEG concentration? reagent_issue->peg_concentration thiol_oxidized Free thiols not available (oxidized)? protein_issue->thiol_oxidized protein_concentration Protein concentration too low? protein_issue->protein_concentration solution_ph_low Increase pH to optimal range (e.g., 8.0-8.5 for thiols) ph_too_low->solution_ph_low solution_ph_high Decrease pH to a milder range (e.g., 7.5-8.0) ph_too_high->solution_ph_high solution_peg_degraded Use fresh, anhydrous stock solution peg_degraded->solution_peg_degraded solution_peg_concentration Verify calculations and molar excess peg_concentration->solution_peg_concentration solution_thiol_oxidized Perform reduction step (e.g., with TCEP) and remove reducing agent thiol_oxidized->solution_thiol_oxidized solution_protein_concentration Increase protein concentration protein_concentration->solution_protein_concentration

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental_Workflow Experimental Workflow for pH Optimization start Start: Prepare Protein and Reagents setup_reactions Set up parallel reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) start->setup_reactions incubation Incubate for a fixed time (e.g., 2 hours at RT) setup_reactions->incubation quench Quench reaction with excess thiol reagent incubation->quench purify Purify conjugates (desalting/dialysis) quench->purify analyze Analyze PEGylation efficiency (SDS-PAGE, HPLC, MS) purify->analyze determine_optimal_ph Determine optimal pH analyze->determine_optimal_ph

Caption: Workflow for pH optimization experiment.

References

Technical Support Center: Preventing Aggregation During PEGylation with Bromo-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address aggregation issues encountered when using Bromo-PEG5-alcohol for PEGylation.

Troubleshooting Guide

This section addresses specific problems that may arise during your PEGylation experiment.

Q1: I observed immediate precipitation or cloudiness after adding the this compound solution. What is the cause and how can I fix it?

Answer: Immediate precipitation is often a sign of acute protein instability or insolubility triggered by the addition of the PEG reagent stock.

  • Possible Cause 1: High Local Concentration. Adding the PEG reagent too quickly can create localized areas of high concentration, shocking the protein out of solution.

    • Solution: Add the this compound reagent drop-wise or in small aliquots over a period of time while gently stirring the protein solution.[1] This ensures a more controlled reaction environment.

  • Possible Cause 2: Solvent Mismatch. The solvent used to dissolve the this compound may be incompatible with your protein buffer, causing the protein to crash out of solution.

    • Solution: Whenever possible, dissolve the this compound in the same buffer used for the protein solution. If a different solvent is required due to PEG solubility, ensure the final concentration of this solvent in the reaction mixture is low and does not affect protein stability.

  • Possible Cause 3: Suboptimal Buffer Conditions. The pH or ionic strength of your buffer may be too close to the protein's isoelectric point (pI), where it is least soluble.

    • Solution: Adjust the reaction pH to be at least 1-1.5 units away from the protein's pI. Altering the salt concentration can also improve solubility.[2]

Q2: My final product analysis by Size-Exclusion Chromatography (SEC) shows high molecular weight (HMW) peaks, indicating aggregation. How can I prevent this?

Answer: The formation of HMW species suggests that individual protein molecules are cross-linking or aggregating after the PEGylation reaction.

  • Possible Cause 1: Intermolecular Cross-linking. While this compound is monofunctional with respect to the reactive bromo group, impurities in the PEG reagent or the presence of multiple reactive sites on the protein (e.g., highly accessible cysteine residues) could potentially lead to cross-linking, especially at high protein concentrations.

    • Solution 1: Optimize Molar Ratio. Systematically screen different molar ratios of this compound to protein.[1] Start with a lower ratio (e.g., 1:1 or 5:1 PEG-to-protein) and gradually increase it.[3] The goal is to find a ratio that maximizes mono-PEGylation without driving the formation of aggregates.

    • Solution 2: Reduce Protein Concentration. High protein concentrations increase the likelihood of intermolecular interactions.[1] Try reducing the protein concentration for the reaction. A typical range to screen is 0.5-5 mg/mL.

  • Possible Cause 2: PEGylation-Induced Conformational Change. The attachment of the PEG chain can alter the protein's surface, potentially exposing hydrophobic patches that lead to "self-assembly" aggregation.

    • Solution 1: Lower the Reaction Temperature. Performing the reaction at a lower temperature, such as 4°C, can slow down both the PEGylation reaction and the aggregation process, often favoring the desired modification.

    • Solution 2: Incorporate Stabilizing Excipients. Additives can help maintain protein stability during the reaction. Common excipients include sugars, polyols, amino acids, and non-ionic surfactants. Refer to the data in Table 2 for recommended concentrations.

Q3: My reaction is incomplete, but increasing the PEG:protein ratio causes aggregation. What can I do?

Answer: This common scenario requires balancing reaction efficiency with product quality.

  • Solution 1: Increase Reaction Time. If the reaction is slow, simply extending the incubation time at a controlled temperature (e.g., 4°C or room temperature) can increase the yield of the desired PEGylated product without needing to increase the PEG concentration.

  • Solution 2: Optimize pH for Thiol Reactivity. The reaction of a bromo-alkane with a thiol (cysteine) is a nucleophilic substitution (SN2) reaction. The thiol group must be in its deprotonated, thiolate (S⁻) form to be an effective nucleophile.

    • Action: The pKa of a typical cysteine thiol is ~8.3-8.6. Running the reaction at a pH slightly below or at this pKa (e.g., pH 7.5-8.5) can increase the concentration of the reactive thiolate anion, thereby increasing the reaction rate without making conditions so basic that the protein becomes unstable.

Frequently Asked Questions (FAQs)

What is the reaction mechanism of this compound?

This compound reacts with nucleophilic functional groups on a protein. The bromide is an excellent leaving group. The primary target for this reagent is the thiol group (-SH) of cysteine residues, which attacks the carbon atom attached to the bromine, displacing the bromide and forming a stable thioether bond.

ReactionMechanism cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Residue) PEG_Protein Protein-S-(CH₂)₅-O-PEG-OH (PEGylated Protein) Protein_SH->PEG_Protein Nucleophilic Attack BromoPEG Br-(CH₂)₅-O-PEG-OH (this compound) BromoPEG->PEG_Protein HBr H⁺ + Br⁻

Caption: Reaction of Bromo-PEG with a protein's cysteine residue.

What are the primary causes of aggregation during PEGylation?

Aggregation during PEGylation is a multifaceted issue that can be traced back to several root causes:

  • High Protein Concentration: Increases proximity and favors intermolecular interactions.

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can destabilize the protein.

  • Conformational Instability: The PEG molecule itself can cause slight changes in the protein's structure, exposing aggregation-prone hydrophobic regions.

  • Poor Quality of Starting Material: The presence of pre-existing aggregates in the protein solution can act as seeds for further aggregation.

How do I choose the correct buffer for my reaction?

The choice of buffer is critical. The key rule is to avoid buffers containing nucleophiles , especially primary amines, as they can compete with the target protein.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, Borate, or Acetate buffers are generally suitable.

  • Buffers to Avoid: Tris (Tris(hydroxymethyl)aminomethane) and other amine-containing buffers should be avoided.

How can I detect and quantify protein aggregation?

Several analytical techniques are essential for monitoring aggregation before, during, and after the PEGylation reaction.

  • Size-Exclusion Chromatography (SEC): This is the most common and effective method. It separates molecules by size, with larger aggregates eluting before the desired monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of even small amounts of large aggregates.

  • SDS-PAGE (non-reducing): Running the samples on a non-reducing SDS-PAGE gel can reveal high-molecular-weight bands corresponding to covalently cross-linked aggregates.

Data and Protocols

Data Presentation

Table 1: Recommended Starting Parameters for Screening Experiments

ParameterRange to ScreenRationale
Protein Concentration0.5 - 5 mg/mLLower concentrations reduce the chance of intermolecular interactions.
PEG:Protein Molar Ratio1:1, 5:1, 10:1, 20:1Find the lowest ratio that gives sufficient modification to avoid excess PEG and aggregation risk.
pH7.0 - 8.5Balances thiol reactivity (deprotonation) with overall protein stability.
Temperature4°C, Room Temp (~22°C)Lower temperatures slow down aggregation kinetics.

Table 2: Common Stabilizing Excipients to Prevent Aggregation

Excipient ClassExampleWorking ConcentrationMechanism of Action
Sugars / PolyolsSucrose, Trehalose5 - 10% (w/v)Increases protein thermodynamic stability through preferential exclusion.
Amino AcidsL-Arginine, Glycine50 - 100 mMSuppresses non-specific protein-protein interactions.
Non-ionic SurfactantsPolysorbate 20/800.01 - 0.05% (v/v)Reduces surface tension and can prevent surface-induced aggregation.
Experimental Protocols
Protocol 1: General PEGylation with this compound

This protocol provides a starting point. Optimal conditions must be determined empirically for each specific protein.

  • Protein Preparation:

    • Ensure the starting protein is highly pure and free of pre-existing aggregates. This can be confirmed by SEC.

    • Buffer exchange the protein into a suitable non-nucleophilic reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).

    • Adjust the protein concentration to a starting point of 1-2 mg/mL.

  • Reagent Preparation:

    • Allow the this compound to warm to room temperature before opening.

    • Dissolve the this compound in the reaction buffer to create a concentrated stock solution (e.g., 10-20 mM).

  • PEGylation Reaction:

    • Place the protein solution in a reaction vessel with gentle stirring at the desired temperature (e.g., 4°C).

    • Slowly add the calculated volume of the this compound stock solution to achieve the target molar ratio.

    • Allow the reaction to proceed for a set time (e.g., 2, 4, or overnight).

  • Quenching and Analysis:

    • (Optional) Quench the reaction by adding a small molecule with a free thiol, such as L-cysteine or β-mercaptoethanol, to consume any remaining reactive PEG.

    • Analyze the reaction mixture using SEC and/or SDS-PAGE to determine the extent of PEGylation and the presence of aggregates.

Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate the SEC column and HPLC system with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.

  • Sample Preparation:

    • Take an aliquot of the PEGylation reaction.

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove any large, insoluble aggregates before injection.

  • Data Acquisition:

    • Inject the sample onto the column.

    • Monitor the eluent using a UV detector (typically at 280 nm for proteins).

    • Record the chromatogram. Aggregates will elute first as HMW peaks, followed by the PEGylated monomer, and finally any unmodified protein.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Start with Monomeric Protein Solution D Combine Protein & Buffer A->D B Prepare Reaction Buffer (e.g., PBS, pH 7.5) B->D C Prepare Bromo-PEG Stock Solution E Add PEG Reagent (Stepwise) C->E D->E F Incubate (e.g., 4°C, Overnight) E->F G Analyze Sample (SEC/DLS) F->G H Check for Aggregates G->H H->A Aggregates Present (Optimize Conditions) I Purify PEGylated Product (e.g., IEX, SEC) H->I No Aggregates

Caption: A standard workflow for a protein PEGylation experiment.

TroubleshootingLogic Start Aggregation Observed in Final Product? Sol_Ratio Lower PEG:Protein Ratio Start->Sol_Ratio Sol_Conc Decrease Protein Concentration Start->Sol_Conc Sol_Temp Lower Reaction Temperature (4°C) Start->Sol_Temp Sol_Excipient Add Stabilizing Excipient (e.g., Arginine, Sucrose) Start->Sol_Excipient Sol_pH Screen Reaction pH (e.g., 7.0 - 8.5) Start->Sol_pH Sol_Purity Ensure Starting Protein is Monomeric via SEC Start->Sol_Purity

Caption: Key strategies to troubleshoot PEGylation-induced aggregation.

References

Issues with the stability of the bromo group in Bromo-PEG5-alcohol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the bromo group in Bromo-PEG5-alcohol. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a five-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity, attached to a terminal primary alcohol (-OH) and a primary alkyl bromide (-Br). The bromide acts as a good leaving group in nucleophilic substitution reactions, making it useful for covalently attaching the PEG linker to various molecules.[1][2][3] Its primary applications are in bioconjugation, such as the PEGylation of proteins and peptides, and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5]

Q2: How should I properly store and handle this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to adhere to the following storage and handling guidelines:

  • Solid Form: Store the solid compound at -20°C in a tightly sealed container to prevent moisture exposure.

  • In Solution: It is highly recommended to prepare solutions fresh for each use. If a stock solution is necessary, dissolve it in an appropriate anhydrous solvent, aliquot it into tightly sealed vials, and store at -20°C for up to one month or at -80°C for up to six months.

  • Handling: Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation inside the vial upon opening. Handle the compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses, to avoid inhalation or contact with skin and eyes.

Q3: What are the main factors that can compromise the stability of the bromo group?

A3: The bromo group in this compound is susceptible to degradation primarily through nucleophilic substitution reactions. The key factors affecting its stability include:

  • pH: The bromo group can undergo hydrolysis to an alcohol. This reaction is accelerated at higher pH levels (e.g., pH > 8-9) via an SN2 mechanism. While more stable in neutral or slightly acidic aqueous solutions, prolonged exposure should be avoided.

  • Nucleophiles: The presence of strong nucleophiles, such as thiols (e.g., cysteine residues in proteins, dithiothreitol), primary and secondary amines (e.g., lysine residues, Tris buffer), and hydroxides, will lead to the displacement of the bromide.

  • Temperature: Higher temperatures will increase the rate of degradation reactions, including hydrolysis and reactions with nucleophiles.

  • Solvent: Protic solvents, especially water, can participate in solvolysis (hydrolysis) reactions.

Troubleshooting Guide

Problem 1: Low or no conjugation efficiency with my target molecule.

Possible Cause Recommended Solution
Degradation of this compound Verify the storage conditions and age of the reagent. If in doubt, use a fresh vial. Perform a quality control check on the reagent using the protocol described in the "Experimental Protocols" section.
Incompatible Reaction Buffer Avoid buffers containing primary amines, such as Tris, as they can react with the bromo group. Opt for buffers like phosphate-buffered saline (PBS) or HEPES at a neutral or slightly acidic pH.
Suboptimal Reaction pH The optimal pH for conjugation depends on the nucleophile. For reactions with thiols, a pH around 7-8.5 is typically used. Ensure the pH of your reaction mixture is maintained throughout the experiment.
Steric Hindrance The accessibility of the reactive site on your target molecule may be limited. Consider using a longer PEG linker to overcome steric hindrance.
Presence of Competing Nucleophiles Ensure your target molecule is purified and free from other nucleophilic contaminants.

Problem 2: I observe unexpected byproducts in my reaction mixture.

Possible Cause Recommended Solution
Hydrolysis of the Bromo Group The primary byproduct is often the hydrolyzed form of the linker, where the bromo group is replaced by a hydroxyl group, resulting in PEG5-diol. Minimize reaction times in aqueous buffers and consider using co-solvents to reduce water activity if your reaction permits.
Reaction with Buffer Components As mentioned, amine-containing buffers can react with the bromo group. Analyze your buffer components for potential nucleophiles.
Oxidation of the PEG chain Although the bromo group is the primary concern, the PEG chain itself can undergo oxidation, especially if exposed to air and light for extended periods, leading to the formation of aldehydes and carboxylates. Store solutions protected from light and consider purging with an inert gas like argon.

Quantitative Data Summary

Condition Parameter Relative Stability of C-Br Bond Primary Degradation Pathway
pH pH < 6HighSlow SN1 Hydrolysis
pH 7-8ModerateSN2 reaction with nucleophiles, slow hydrolysis
pH > 9LowFaster SN2 Hydrolysis
Nucleophile Water / AlcoholsModerateSolvolysis (Hydrolysis)
Amines (e.g., Tris, Lysine)LowNucleophilic Substitution
Thiols (e.g., Cysteine, DTT)Very LowNucleophilic Substitution
Temperature -20°C (Solid)Very HighMinimal Degradation
4°C (Aqueous Solution)ModerateSlow Hydrolysis/Reaction
25°C (Aqueous Solution)LowModerate Hydrolysis/Reaction
> 40°C (Aqueous Solution)Very LowAccelerated Degradation

Experimental Protocols

Protocol 1: HPLC-MS Method for Assessing the Stability of this compound

This protocol allows for the detection and quantification of intact this compound and its common degradation product, PEG5-diol.

1. Materials and Reagents:

  • This compound

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • C18 reverse-phase HPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-MS)

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • To test stability under specific conditions (e.g., in an aqueous buffer at a certain pH and temperature), dilute the stock solution into the desired buffer to a final concentration of ~100 µg/mL.

  • Incubate the sample under the desired conditions for a set period (e.g., 0, 1, 4, 8, and 24 hours).

  • At each time point, take an aliquot and quench any ongoing reaction by diluting it with the mobile phase A.

3. HPLC-MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Mass Spectrometer Settings (Positive ESI mode):

    • Scan range: m/z 100-1000

    • Monitor for the expected ions of this compound (e.g., [M+Na]+) and its hydrolysis product, PEG5-diol.

4. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.

  • Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Prepare Stock Solution (this compound in ACN) dilute Dilute in Test Buffer (e.g., PBS pH 7.4) start->dilute incubate Incubate at Desired Temperature and Time Points dilute->incubate quench Quench Reaction (Dilute with Mobile Phase) incubate->quench hplc Inject into HPLC-MS quench->hplc detect Monitor Ions for: - Intact this compound - Hydrolysis Product (PEG5-diol) hplc->detect integrate Integrate Peak Areas detect->integrate plot Plot % Remaining Reagent vs. Time integrate->plot stability Determine Stability Profile plot->stability

Caption: Workflow for assessing the stability of this compound.

degradation_pathway reagent This compound (R-Br) product_sub Conjugated Product (R-Nu) reagent->product_sub  Nucleophile (Nu:) (e.g., Thiol, Amine) SN2 Reaction product_hydrolysis Hydrolysis Product (R-OH) reagent->product_hydrolysis  H2O / OH-  Hydrolysis

References

Technical Support Center: Purification of Bromo-PEG5-alcohol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG5-alcohol. Here, you will find detailed information on how to effectively remove unreacted this compound from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in removing unreacted this compound?

Unreacted this compound can be challenging to remove completely due to its high polarity and solubility in a wide range of solvents, which is a characteristic of polyethylene glycol (PEG) compounds.[1] Its relatively small size can also make separation from other small molecule reactants or products difficult.

Q2: What are the primary methods for purifying reaction mixtures containing this compound?

The most common and effective methods for removing unreacted this compound are based on chromatographic techniques and liquid-liquid extraction. The primary methods include:

  • Reverse-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity.[2][3]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic volume).[][5]

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubilities in two immiscible liquid phases.

The choice of method depends on the properties of the desired product and the scale of the purification.

Q3: My product is also a small molecule. How do I choose the best purification method?

When your product is a small molecule, the choice of purification method is critical. Here’s a general guide:

  • If your product is significantly more or less hydrophobic than this compound, Reverse-Phase Chromatography (RPC) is often the best choice.

  • If your product has a significantly different molecular weight compared to this compound (MW: 301.17 g/mol ), Size-Exclusion Chromatography (SEC) can be effective.

  • If your product has good solubility in an organic solvent that is immiscible with water, while this compound is highly water-soluble, Liquid-Liquid Extraction (LLE) can be a simple and effective initial cleanup step.

Troubleshooting Guide

Issue: After purification by Reverse-Phase Chromatography (RPC), I still see unreacted this compound in my product fractions.

Possible Causes:

  • Inadequate Separation: The hydrophobicity of your product and the unreacted PEG may be too similar for complete separation under the current conditions.

  • Poor Peak Resolution: Broad peaks can lead to co-elution of the product and the impurity.

  • Column Overload: Injecting too much crude reaction mixture can lead to poor separation.

Solutions:

  • Optimize the Gradient: A shallower gradient of the organic mobile phase can improve the separation of compounds with similar retention times.

  • Change the Stationary Phase: Switching from a C18 to a C4 column, or vice-versa, can alter the selectivity of the separation.

  • Adjust the Mobile Phase: Modifying the mobile phase, for instance by changing the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous modifier (e.g., trifluoroacetic acid vs. formic acid), can impact the separation.

  • Reduce Sample Load: Decrease the amount of sample injected onto the column to prevent overloading and improve peak shape.

Issue: Unreacted this compound is co-eluting with my product during Size-Exclusion Chromatography (SEC).

Possible Causes:

  • Similar Hydrodynamic Volume: Your product and the unreacted PEG may have similar sizes in solution, leading to co-elution.

  • Non-ideal SEC Behavior: Interactions between the analytes and the SEC stationary phase can affect elution times.

Solutions:

  • Select an Appropriate Column: Choose an SEC column with a pore size that provides optimal resolution in the molecular weight range of your product and the this compound.

  • Optimize the Mobile Phase: While SEC is primarily based on size, adjusting the ionic strength or pH of the mobile phase can sometimes minimize non-specific interactions with the column matrix.

  • Consider an Alternative Technique: If the sizes are too similar, SEC may not be the ideal method. Consider RPC or LLE.

Issue: Liquid-Liquid Extraction (LLE) is not effectively removing the unreacted this compound.

Possible Causes:

  • Suboptimal Solvent System: The chosen organic and aqueous phases may not provide sufficient partitioning of the this compound into the aqueous layer.

  • Emulsion Formation: The formation of an emulsion at the interface of the two liquid phases can trap your product and the impurity, leading to poor separation.

Solutions:

  • Screen Different Solvent Systems: Test various combinations of immiscible organic and aqueous solvents to find a system that maximizes the partitioning of your product into the organic phase and the this compound into the aqueous phase.

  • Perform Multiple Extractions: Repeating the extraction with fresh aqueous phase will remove more of the water-soluble this compound.

  • Break Emulsions: If an emulsion forms, it can sometimes be broken by adding brine (saturated NaCl solution), by gentle centrifugation, or by filtering the mixture through a bed of Celite.

Data Presentation

The following table summarizes representative data for the purification of a hypothetical small molecule product from unreacted this compound using different techniques. The efficiency of each method will vary depending on the specific properties of the product.

Purification MethodTypical Recovery of ProductPurity of ProductThroughput
Reverse-Phase HPLC (RPC) 70-90%>98%Low to Medium
Size-Exclusion Chromatography (SEC) 80-95%90-98%Medium
Liquid-Liquid Extraction (LLE) >90%80-95% (as a primary step)High

Experimental Protocols

Protocol 1: Purification by Preparative Reverse-Phase HPLC (RPC)

This protocol is a general guideline and should be optimized for your specific product.

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent, ideally the mobile phase at the start of your gradient, to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column: C18 preparative column (e.g., 20 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A typical starting gradient would be 5-95% B over 30 minutes. This should be optimized to achieve the best separation.

  • Flow Rate: 10-20 mL/min for a preparative column.

  • Detection: UV detection at a wavelength where your product absorbs (e.g., 254 nm).

  • Fraction Collection: Collect fractions based on the elution of your product peak.

  • Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to determine purity.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

This method is suitable if your product has a significantly different molecular weight from this compound.

  • Sample Preparation: Dissolve the crude reaction mixture in the SEC mobile phase to a concentration of 5-20 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Column: An appropriate SEC column for the molecular weight range of your compounds.

  • Mobile Phase: A buffered aqueous solution, for example, phosphate-buffered saline (PBS), at a pH where your product is stable.

  • Flow Rate: Isocratic elution at a flow rate recommended by the column manufacturer.

  • Detection: UV detection or Refractive Index (RI) detection.

  • Fraction Collection: Collect fractions corresponding to the elution volume of your product.

  • Analysis and Recovery: Analyze fractions for purity and combine pure fractions. The product can be recovered by lyophilization or other suitable methods.

Protocol 3: Purification by Liquid-Liquid Extraction (LLE)

This is often a good first-pass purification step.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent in which your product is highly soluble and which is immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of water or brine.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely.

  • Collection: Drain the lower (denser) layer. The location of your product (organic or aqueous layer) will depend on the solvents used and the properties of your product.

  • Repeat: Repeat the extraction of the organic layer with fresh aqueous phase 2-3 more times to maximize the removal of the water-soluble this compound.

  • Drying and Evaporation: Dry the organic layer containing your product over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure.

Visualization

Troubleshooting Workflow for this compound Removal

The following diagram illustrates a logical workflow for troubleshooting the removal of unreacted this compound from a reaction mixture.

G start Crude Reaction Mixture (Product + Unreacted this compound) lle Liquid-Liquid Extraction (LLE) (e.g., DCM/Water) start->lle analyze_lle Analyze Organic Layer Purity (e.g., by LC-MS) lle->analyze_lle rpc Reverse-Phase Chromatography (RPC) analyze_rpc Analyze Fractions for Purity rpc->analyze_rpc sec Size-Exclusion Chromatography (SEC) analyze_sec Analyze Fractions for Purity sec->analyze_sec pure_product Pure Product analyze_lle->pure_product Purity >95% further_purification Further Purification Needed analyze_lle->further_purification Purity <95% analyze_rpc->rpc Optimize RPC Conditions analyze_rpc->pure_product Purity >98% analyze_sec->sec Optimize SEC Conditions analyze_sec->pure_product Purity >95% further_purification->rpc further_purification->sec

Caption: A decision-making workflow for the purification of a product from unreacted this compound.

References

Bromo-PEG5-alcohol Reaction Kinetics and Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bromo-PEG5-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a terminal bromide group and a terminal hydroxyl group.[1][2] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, making it reactive towards nucleophiles like thiols and amines.[1][3][4] The hydroxyl group can be used for further derivatization. This structure makes this compound a versatile tool in bioconjugation, drug delivery, and for the synthesis of PROTACs (PROteolysis TArgeting Chimeras).

Q2: What type of reaction does this compound undergo?

This compound primarily undergoes nucleophilic substitution reactions, typically via an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, a nucleophile (such as an amine or a thiol) attacks the carbon atom attached to the bromine, displacing the bromide ion.

Q3: What are the key factors influencing the success of a this compound reaction?

The efficiency of PEGylation with this compound is influenced by several factors, including the choice of nucleophile, solvent, reaction temperature, pH, and the molar ratio of the reactants. Optimizing these parameters is crucial for achieving high yields and minimizing side products.

Q4: Is this compound soluble in aqueous solutions?

Yes, the polyethylene glycol (PEG) spacer in this compound enhances its solubility in aqueous media, which is advantageous for reactions with biological molecules. However, for preparing stock solutions, it is often recommended to dissolve it in an organic solvent like DMSO or DMF first.

Q5: How should I store this compound?

It is recommended to store this compound at -20°C in a desiccated environment to prevent degradation, especially from moisture. Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid condensation.

Troubleshooting Guides

Problem 1: Low or No Reaction Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Poor Leaving Group Activation (for reactions with amines) The hydroxyl group on the alcohol is a poor leaving group. For reactions with less nucleophilic amines, direct reaction may be inefficient. Solution: Activate the hydroxyl group by converting it to a better leaving group, such as a tosylate or mesylate, prior to reaction with the amine. This is a common strategy for coupling alcohols to amines.
Inactive Nucleophile - Thiols: Thiol groups may have formed disulfide bonds, rendering them unreactive. Solution: Reduce the disulfide bonds using a mild reducing agent like TCEP or DTT. Ensure complete removal of the reducing agent before adding the this compound. - Amines: The amine may be protonated at low pH, reducing its nucleophilicity. Solution: Adjust the reaction pH to be slightly basic (pH 7.5-8.5) to ensure the amine is in its free, nucleophilic form. Avoid excessively high pH which can lead to side reactions.
Suboptimal Solvent Choice The solvent plays a critical role in SN2 reactions. Solution: Use a polar aprotic solvent such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile. These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity. Polar protic solvents (e.g., water, ethanol) can hydrogen bond with the nucleophile, reducing its reactivity.
Inadequate Reaction Temperature The reaction may be too slow at room temperature. Solution: Gently increase the reaction temperature (e.g., to 40-50 °C). Monitor the reaction closely for the formation of side products. The optimal temperature will depend on the specific nucleophile and solvent used.
Insufficient Molar Excess of this compound The reaction may not go to completion if the concentration of the PEGylating agent is too low. Solution: Increase the molar excess of this compound. A 5 to 20-fold molar excess over the nucleophile is a good starting point, though this may need to be optimized for your specific substrate.
Problem 2: Formation of Side Products

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Oxidation of Thiol Nucleophiles Thiols are susceptible to oxidation, leading to the formation of disulfide bonds, which can compete with the desired PEGylation reaction. Solution: Degas all buffers and solvents to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon).
Reaction with Buffer Components Buffers containing primary amines (e.g., Tris or glycine) will compete with the target nucleophile for reaction with this compound. Solution: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at the desired pH.
Hydrolysis of this compound In aqueous solutions, particularly at elevated temperatures, the bromide can be displaced by water, leading to the formation of a diol. Solution: While some water may be necessary for the solubility of biomolecules, consider using a co-solvent system with a polar aprotic solvent to minimize hydrolysis.

Experimental Protocols

General Protocol for Reaction of this compound with a Thiol-Containing Peptide

This protocol provides a general guideline. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Materials:

  • This compound

  • Thiol-containing peptide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, deoxygenated

  • Quenching Reagent: N-ethylmaleimide or iodoacetamide

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in deoxygenated reaction buffer. If the peptide may contain disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the TCEP using a desalting column.

  • This compound Preparation: Prepare a stock solution of this compound in DMF or DMSO.

  • Reaction Setup: Add a 10-20 fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid denaturation of the peptide.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Monitoring: Monitor the reaction progress using LC-MS or HPLC.

  • Quenching: Once the reaction is complete, quench any unreacted thiol groups by adding a 2-fold molar excess of N-ethylmaleimide or iodoacetamide relative to the initial amount of peptide.

  • Purification: Purify the PEGylated peptide from excess reagents and byproducts using reverse-phase HPLC or size-exclusion chromatography.

Two-Step Protocol for Reaction of this compound with a Primary Amine

This protocol involves the activation of the hydroxyl group of this compound to a tosylate, followed by nucleophilic substitution with the amine.

Step 1: Activation of this compound (Tosylation)

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 - 2 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 equivalents) portion-wise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Bromo-PEG5-tosylate.

Step 2: Reaction with a Primary Amine

Materials:

  • Bromo-PEG5-tosylate (from Step 1)

  • Primary amine-containing molecule

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., Diisopropylethylamine - DIPEA) (optional, depends on the amine salt form)

Procedure:

  • Dissolve the primary amine-containing molecule in the chosen polar aprotic solvent. If the amine is in a salt form (e.g., hydrochloride), add 2-3 equivalents of a non-nucleophilic base like DIPEA.

  • Add the Bromo-PEG5-tosylate (1.5 - 3 equivalents) to the amine solution.

  • Stir the reaction at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction by LC-MS or HPLC.

  • Once the reaction is complete, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Visualizations

Reaction_Workflow cluster_thiol Reaction with Thiols cluster_amine Reaction with Amines (Two-Step) Thiol Thiol-containing molecule (R-SH) Product_T PEGylated Product (R-S-PEG5-OH) Thiol->Product_T Nucleophilic Attack BromoPEG_T This compound BromoPEG_T->Product_T BromoPEG_A This compound Tosylation Activation with TsCl BromoPEG_A->Tosylation ActivatedPEG Bromo-PEG5-OTs Tosylation->ActivatedPEG Product_A PEGylated Product (R-NH-PEG5-OH) ActivatedPEG->Product_A Amine Amine-containing molecule (R-NH2) Amine->Product_A Nucleophilic Attack

Caption: General workflows for the reaction of this compound with thiols and amines.

Troubleshooting_Logic Start Low Reaction Yield? CheckNucleophile Is the nucleophile active? Start->CheckNucleophile Yes Success Reaction Optimized Start->Success No CheckSolvent Is the solvent polar aprotic? CheckNucleophile->CheckSolvent Yes Failure Further Optimization Needed CheckNucleophile->Failure No CheckTemp Is the temperature optimized? CheckSolvent->CheckTemp Yes CheckSolvent->Failure No CheckMolarRatio Is the PEG molar ratio sufficient? CheckTemp->CheckMolarRatio Yes CheckTemp->Failure No CheckMolarRatio->Success Yes CheckMolarRatio->Failure No

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Bromo-PEG5-alcohol Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Bromo-PEG5-alcohol linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its primary applications?

A this compound is a heterobifunctional crosslinker featuring a terminal bromide group and a hydroxyl group, connected by a 5-unit polyethylene glycol (PEG) spacer. The bromide serves as a good leaving group for nucleophilic substitution reactions, making it reactive towards nucleophiles like thiols. The terminal hydroxyl group can be used for further derivatization. The hydrophilic PEG chain enhances the solubility of the molecule in aqueous solutions.[1][2][3] Its primary applications are in bioconjugation, particularly for attaching molecules to proteins, peptides, or other biomolecules, and in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the recommended storage conditions for this compound linkers?

To ensure the stability and reactivity of your this compound linker, it is recommended to store it at -20°C in a tightly sealed container, protected from moisture and light.

Q3: What is the general mechanism of action for conjugating a this compound linker to a biomolecule?

The primary mechanism of conjugation involves the nucleophilic substitution of the bromide ion by a nucleophilic group on the biomolecule, typically a thiol group from a cysteine residue. This reaction forms a stable thioether bond. The reaction is generally carried out in a buffer at a slightly basic pH to facilitate the deprotonation of the thiol group, increasing its nucleophilicity.

Troubleshooting Guide

Low Conjugation Efficiency or No Reaction

Q4: I am observing very low to no conjugation of my this compound linker to my protein. What are the possible causes and solutions?

Several factors can contribute to low conjugation efficiency. Here's a step-by-step troubleshooting guide:

  • Problem: Inactive or Degraded Linker

    • Possible Cause: Improper storage of the this compound linker can lead to its degradation.

    • Solution: Ensure the linker has been stored at -20°C in a desiccated environment. If degradation is suspected, use a fresh batch of the linker.

  • Problem: Suboptimal Reaction pH

    • Possible Cause: The nucleophilicity of the target functional group (e.g., thiol) is pH-dependent. For thiol conjugation, a pH range of 7.5-8.5 is generally optimal to ensure the thiol group is sufficiently deprotonated without promoting significant side reactions.

    • Solution: Verify the pH of your reaction buffer. Perform small-scale optimization experiments across a pH range (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific biomolecule.

  • Problem: Inaccessible Target Functional Groups

    • Possible Cause: The target functional groups (e.g., cysteine residues) on your protein may be buried within the protein's three-dimensional structure, making them inaccessible to the linker.

    • Solution: Consider using a mild denaturant or a reducing agent (if disulfide bonds are masking the thiols) to expose the target residues. Be cautious, as this may affect the protein's activity. Alternatively, protein engineering to introduce a more accessible cysteine residue can be an option.[4]

  • Problem: Presence of Competing Nucleophiles

    • Possible Cause: Other nucleophilic species in the reaction buffer (e.g., Tris buffer, high concentrations of other proteins with accessible nucleophiles) can compete with your target biomolecule for the linker.

    • Solution: Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. Purify your target biomolecule to remove other nucleophilic contaminants.

Below is a troubleshooting workflow to diagnose low conjugation efficiency:

low_conjugation_troubleshooting start Low/No Conjugation check_linker Verify Linker Integrity (Fresh stock, proper storage) start->check_linker check_ph Optimize Reaction pH (Test range 7.0-8.5) check_linker->check_ph Linker OK check_accessibility Assess Target Site Accessibility (Consider mild denaturation) check_ph->check_accessibility pH Optimized check_buffer Check for Competing Nucleophiles (Use non-nucleophilic buffer) check_accessibility->check_buffer Site Accessible success Successful Conjugation check_buffer->success Buffer Optimized

Caption: Troubleshooting workflow for low conjugation efficiency.

Formation of Aggregates

Q5: My protein-linker conjugate is precipitating or forming aggregates during or after the reaction. How can I prevent this?

Protein aggregation during PEGylation can be a significant issue. Here are some strategies to mitigate it:

  • Optimize Protein Concentration: High protein concentrations can favor intermolecular crosslinking and aggregation. Try performing the conjugation reaction at a lower protein concentration.

  • Control Stoichiometry: An excess of the bromo-PEG linker can lead to multiple PEG chains attaching to a single protein molecule, which can sometimes induce aggregation. Carefully control the molar ratio of the linker to the protein.

  • Inclusion of Excipients: Adding stabilizing excipients such as arginine, sucrose, or polysorbates to the reaction buffer can help prevent protein aggregation.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.

Difficult Purification

Q6: I am having trouble purifying my PEGylated protein from the unreacted linker and protein. What purification methods are recommended?

The choice of purification method depends on the size difference between the conjugated and unconjugated species.

  • Size Exclusion Chromatography (SEC): This is the most common and effective method for separating the larger PEGylated protein from the smaller, unreacted this compound linker.[5]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change can be exploited to separate PEGylated species from the unreacted protein using IEX.

  • Dialysis/Ultrafiltration: For removing a large excess of the small molecular weight linker, dialysis or ultrafiltration against a suitable buffer can be an effective initial purification step.

The following diagram illustrates a typical purification workflow:

purification_workflow start Crude Reaction Mixture dialysis Dialysis / Ultrafiltration (Removes excess small linker) start->dialysis sec Size Exclusion Chromatography (SEC) (Separates by size) dialysis->sec Bulk linker removed iex Ion Exchange Chromatography (IEX) (Separates by charge) sec->iex Size-based separation done (Optional, for isomer separation) analysis Analyze Fractions (SDS-PAGE, MS) sec->analysis If IEX is skipped iex->analysis product Purified Conjugate analysis->product

Caption: General purification workflow for PEGylated proteins.

Quantitative Data Summary

The efficiency of conjugation and the stability of the linker can be influenced by various experimental parameters. The following tables provide a summary of typical conditions and their expected impact.

Table 1: Influence of Reaction Conditions on Conjugation Efficiency

ParameterConditionExpected Outcome on EfficiencyNotes
pH 6.5 - 7.5ModerateSub-optimal for thiol deprotonation.
7.5 - 8.5HighOptimal for thiol-bromo reaction.
> 8.5VariableRisk of side reactions with other nucleophiles.
Temperature 4°CSlower reaction rate, may reduce aggregationRequires longer reaction times.
Room Temp (20-25°C)Faster reaction rateMay increase the risk of aggregation for some proteins.
Linker:Protein Molar Ratio 1:1 to 5:1Increasing mono-conjugationFavors single PEGylation events.
> 5:1Increased multiple conjugationsHigher risk of aggregation and complex product mixture.

Table 2: Stability of this compound Linker

ConditionStabilityNotes
Aqueous Buffer (pH 7.4) HighThe ether linkages of the PEG chain are generally stable to hydrolysis under physiological conditions.
Acidic Conditions (pH < 4) HighEther bonds are stable to acid hydrolysis.
Basic Conditions (pH > 10) HighEther bonds are stable to base hydrolysis.
Presence of Strong Oxidizing Agents LowThe polyether backbone can be susceptible to oxidative cleavage.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve the protein in a non-nucleophilic buffer (e.g., PBS, pH 7.5) to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.

  • Linker Preparation:

    • Dissolve the this compound linker in the same reaction buffer to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound linker stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction (Optional):

    • To quench any unreacted linker, add a small molecule thiol such as 2-mercaptoethanol to a final concentration of ~10 mM and incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate from unreacted linker and protein using Size Exclusion Chromatography (SEC).

Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE
  • Sample Preparation:

    • Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4 hours).

    • Mix the aliquots with an equal volume of 2x SDS-PAGE loading buffer.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel.

    • Run the gel according to standard procedures.

  • Visualization:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • The PEGylated protein will appear as a band with a higher molecular weight compared to the unconjugated protein. The increase in apparent molecular weight is often greater than the actual mass of the PEG linker due to the hydrodynamic properties of PEG. The intensity of the bands can be used to estimate the extent of conjugation.

A logical diagram for deciding on an analytical method is presented below:

analytical_method_decision start Need to Analyze Conjugation qualitative Qualitative Assessment? start->qualitative quantitative Quantitative Analysis? qualitative->quantitative No sds_page SDS-PAGE qualitative->sds_page Yes mass_spec Mass Spectrometry quantitative->mass_spec Need accurate mass and degree of PEGylation hplc HPLC (SEC/IEX) quantitative->hplc Need to quantify purity and separate species

Caption: Decision tree for selecting an analytical method.

References

Validation & Comparative

Characterizing Bromo-PEG5-alcohol Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, accurate characterization is paramount. This guide provides a comprehensive comparison of mass spectrometry for the characterization of Bromo-PEG5-alcohol conjugates against other common analytical techniques. We present supporting data, detailed experimental protocols, and visualizations to aid in selecting the most appropriate analytical strategy.

Mass Spectrometry for this compound Characterization

Mass spectrometry is a powerful technique for the characterization of this compound, providing precise mass determination and structural information. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed, often coupled with Time-of-Flight (TOF) mass analyzers for high resolution and accuracy.

Expected Mass Spectrometry Data for this compound

The chemical formula for this compound is C10H21BrO5, with a monoisotopic mass of 300.05724 Da.[1] In a typical mass spectrum, the molecule is expected to be observed as various adducts. The most common adducts and their predicted m/z values are summarized in the table below. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of similar intensity separated by two mass units (due to 79Br and 81Br isotopes).[2]

AdductPredicted m/z
[M+H]+301.06453
[M+Na]+323.04647
[M+K]+339.02041
[M+NH4]+318.09107

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of this compound. The fragmentation of the PEG chain typically occurs via cleavage of the C-O or C-C bonds, resulting in a series of fragment ions separated by 44 Da, which corresponds to the mass of an ethylene glycol unit.[3] The presence of the bromo- and alcohol- terminal groups will also influence the fragmentation pattern. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18). For bromoalkanes, a characteristic fragmentation is the loss of the bromine radical.[4]

Experimental Protocol: ESI-MS of this compound

This protocol outlines a general procedure for the analysis of this compound using an ESI-TOF mass spectrometer.

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µg/mL.

  • For improved ionization, a small amount of an acid (e.g., 0.1% formic acid) can be added to the sample solution to promote protonation ([M+H]+). To observe other adducts, salts like sodium acetate or potassium acetate can be added.

2. Instrumentation and Conditions:

  • Mass Spectrometer: An ESI-Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (Nitrogen) Pressure: 1 - 2 bar

    • Drying Gas (Nitrogen) Flow Rate: 4 - 8 L/min

    • Drying Gas Temperature: 180 - 220 °C

  • Mass Analyzer (TOF) Parameters:

    • Mass Range: m/z 50 - 1000

    • Acquisition Rate: 1 spectrum/second

3. Data Analysis:

  • Acquire the mass spectrum and identify the peaks corresponding to the expected adducts of this compound.

  • Perform tandem mass spectrometry (MS/MS) on the most abundant precursor ion to obtain fragmentation data for structural confirmation.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often benefits from the complementary information provided by other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Information Provided Precise molecular weight, elemental composition (HRMS), structural information via fragmentation.Detailed structural information, including connectivity of atoms and functional group confirmation. Quantitative analysis.Purity assessment, quantification, separation of isomers and impurities.
Sample Requirement Low (µg to ng)High (mg)Low (µg)
Sensitivity Very HighLow to ModerateHigh
Strengths High sensitivity and specificity for mass determination. Can identify unknown impurities.Provides unambiguous structure elucidation. Non-destructive.Excellent for purity determination and quantitative analysis. Can be coupled with MS (LC-MS).
Limitations May not distinguish between isomers without fragmentation analysis. Quantification can be complex.Lower sensitivity. More complex mixtures can be difficult to analyze.Does not provide direct structural information. Requires reference standards for identification.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of a this compound conjugate.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting synthesis This compound Conjugate Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (ESI-MS, MALDI-TOF) purification->ms Identity & MW Confirmation nmr NMR Spectroscopy (1H, 13C) purification->nmr Structural Elucidation hplc HPLC Analysis (RP-HPLC) purification->hplc Purity & Quantification data_analysis Integrated Data Analysis ms->data_analysis nmr->data_analysis hplc->data_analysis report Comprehensive Characterization Report data_analysis->report

Caption: Experimental workflow for the characterization of this compound conjugates.

References

A Head-to-Head Comparison: Bromo-PEG5-alcohol vs. NHS-ester PEGs for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable modification of biomolecules is paramount. The choice of PEGylation reagent plays a critical role in the efficacy, stability, and homogeneity of the final conjugate. This guide provides an in-depth, objective comparison of Bromo-PEG5-alcohol and N-hydroxysuccinimidyl (NHS)-ester PEGs, offering experimental insights and data-driven recommendations to inform your bioconjugation strategies.

While NHS-ester PEGs have long been the workhorse for modifying primary amines, this compound presents a compelling alternative, offering distinct advantages in terms of reaction specificity and the stability of the resulting linkage. This comparison will delve into the chemical principles, experimental considerations, and practical benefits of each approach.

At a Glance: Key Differences and Advantages

FeatureThis compoundNHS-ester PEG
Primary Target Thiol groups (Cysteine residues)Primary amines (Lysine residues, N-terminus)
Reaction Type Nucleophilic Substitution (Alkylation)Acylation
Resulting Linkage Thioether bondAmide bond
Reaction pH Typically neutral to slightly basic (pH 7.0-8.5)Typically neutral to basic (pH 7.2-9.0)[1]
Key Advantage High site-specificity for cysteine residues, stable thioether linkage.High reactivity and a well-established, straightforward protocol.
Key Disadvantage Requires the presence of a free thiol group.Can lead to a heterogeneous product due to multiple lysine residues.[2]

Delving Deeper: A Chemical Perspective

The fundamental difference between this compound and NHS-ester PEGs lies in their reactive moieties and, consequently, their target functional groups on biomolecules.

This compound features a terminal bromide, a good leaving group that readily reacts with strong nucleophiles.[3][4] In the context of protein modification, the sulfhydryl group (-SH) of cysteine residues is the primary target for this alkylation reaction, forming a highly stable thioether bond. The terminal hydroxyl group on the this compound can be used for further derivatization if needed.

NHS-ester PEGs , on the other hand, are activated esters that react with primary amines (-NH2) through acylation. These primary amines are predominantly found on the side chains of lysine residues and at the N-terminus of proteins. The reaction results in the formation of a stable amide bond.

The Advantage of Specificity: Targeting Cysteine with this compound

One of the most significant advantages of using this compound is the potential for site-specific modification . Cysteine is one of the least abundant amino acids in proteins. This low natural abundance, combined with the high nucleophilicity of its thiol group, makes cysteine an ideal target for controlled conjugation. By targeting cysteine residues, researchers can achieve a more homogeneous product with a defined drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).

In contrast, NHS-ester PEGs target lysine residues, which are generally much more abundant and distributed across the protein surface. This can lead to a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different positions, potentially impacting the biological activity and pharmacokinetic profile of the molecule.

G Reaction Specificity Comparison cluster_bromo This compound cluster_nhs NHS-ester PEG BromoPEG This compound Cysteine Cysteine (-SH) BromoPEG->Cysteine Alkylation Homogeneous Homogeneous Conjugate (Site-specific) Cysteine->Homogeneous NHSPeg NHS-ester PEG Lysine Lysine (-NH2) NHSPeg->Lysine Acylation NTerminus N-terminus (-NH2) NHSPeg->NTerminus Acylation Heterogeneous Heterogeneous Conjugate (Multiple sites) Lysine->Heterogeneous NTerminus->Heterogeneous

A diagram illustrating the reaction specificity of this compound versus NHS-ester PEG.

Linkage Stability: A Critical Factor for In Vivo Performance

The stability of the linkage between the PEG moiety and the biomolecule is crucial for the conjugate's in vivo performance. The thioether bond formed by the reaction of this compound with a thiol is known to be highly stable under physiological conditions. This stability prevents premature cleavage of the PEG chain, ensuring a longer circulation half-life and sustained therapeutic effect.

While the amide bond formed by NHS-ester PEGs is also generally stable, the thiosuccinimide linkage formed from maleimide-thiol reactions (another common thiol-reactive chemistry) can be susceptible to a retro-Michael reaction, leading to deconjugation. The direct alkylation by a bromo group to form a thioether bond avoids this potential instability.

G Linkage Formation and Stability cluster_thioether This compound Pathway cluster_amide NHS-ester PEG Pathway Bromo Bromo-PEG Thioether Protein-S-PEG (Thioether Bond) Bromo->Thioether Nucleophilic Substitution Thiol Protein-SH Thiol->Thioether Stability High Stability Thioether->Stability NHS NHS-ester PEG Amide Protein-NH-CO-PEG (Amide Bond) NHS->Amide Acylation Amine Protein-NH2 Amine->Amide Amide->Stability

References

The Efficacy of Bromo-PEG5-alcohol Based PROTACs in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The linker connecting the target-binding ligand and the E3 ligase recruiter is a critical component influencing a PROTAC's efficacy. Among the various linker types, polyethylene glycol (PEG) linkers, such as those derived from Bromo-PEG5-alcohol, are frequently employed to optimize physicochemical properties like solubility and cell permeability. This guide provides a comparative overview of the efficacy of PROTACs featuring PEG-based linkers in cell-based assays, with a focus on how linker length, exemplified by a PEG5 chain, can impact degradation potency and cellular activity.

Comparative Performance of PEG-Based Linkers

The length of the PEG linker is a crucial parameter in PROTAC design, directly impacting the formation efficiency and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. While an optimal linker length is target-dependent, studies on various protein targets have demonstrated clear structure-activity relationships.

As a case study, we can examine the impact of PEG linker length on the degradation of the oncogenic fusion protein BCR-ABL in chronic myeloid leukemia (CML) cells. In a study by Dong et al. (2023), a series of PROTACs were synthesized using the BCR-ABL inhibitor dasatinib, an amino acid to recruit the N-end rule E3 ligases, and PEG linkers of varying lengths. The following tables summarize the in vitro efficacy of these PROTACs in K562 cells.

Table 1: In Vitro Degradation Efficacy of BCR-ABL PROTACs with Varying PEG Linker Lengths in K562 Cells
PROTAC CompoundPEG Linker LengthDC50 (nM)[1]Maximum Degradation (Dmax)
Arg-PEG1-Dasa10.85>98% at 5 nM[1]
Arg-PEG3-Dasa3>1Not specified
Arg-PEG5-Dasa5>1Not specified
Arg-PEG7-Dasa7>1Not specified

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Table 2: Anti-proliferative Activity of BCR-ABL PROTACs with Varying PEG Linker Lengths in K562 Cells
PROTAC CompoundPEG Linker LengthIC50 (nM)[1]
Arg-PEG1-Dasa10.3595[1]
Arg-PEG3-Dasa30.4853[1]
Arg-PEG5-Dasa50.5304
Arg-PEG7-Dasa70.4932

IC50: The concentration of the compound that inhibits 50% of cell growth.

The data indicates that for this specific BCR-ABL PROTAC series, a shorter PEG linker (PEG1) resulted in the most potent protein degradation and the strongest anti-proliferative effect. While this specific study did not use a this compound linker, it highlights the critical importance of optimizing the PEG chain length for maximal efficacy. A PROTAC utilizing a this compound linker would fall into the mid-range of PEG linker lengths and its effectiveness would need to be empirically determined for each specific target and E3 ligase combination.

Signaling Pathways and Experimental Workflows

The degradation of a target protein by a PROTAC initiates a cascade of downstream signaling events. For instance, the degradation of BRD4, a key epigenetic reader, leads to the downregulation of oncogenes like c-MYC. Similarly, degrading the BCR-ABL fusion protein inhibits multiple downstream pathways, including the STAT5, MAPK, and PI3K/Akt signaling cascades, which are crucial for the survival and proliferation of CML cells.

Visualized Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, BCR-ABL) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Downstream Downstream Signaling Inhibition Degradation->Downstream Experimental_Workflow Cell_Culture Cell Culture (e.g., K562, HeLa) PROTAC_Treatment PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (MTT/XTT) PROTAC_Treatment->Viability_Assay Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50/Dmax determination) Western_Blot->Data_Analysis Viability_Analysis Data Analysis (IC50 determination) Viability_Assay->Viability_Analysis

References

A Comparative Guide to the In Vivo Stability of PEG-Based Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is a critical parameter that dictates its therapeutic index. Premature release of a payload can lead to off-target toxicity and diminished efficacy. This guide provides an objective comparison of the in vivo stability of linkers derived from precursors like Bromo-PEG5-alcohol, focusing on the highly stable, non-cleavable bonds they form.

This compound serves as a versatile building block for creating linkers. The bromo- group is a reactive handle used to covalently attach the PEG chain to a molecule, typically forming a robust thioether or ether bond. These types of non-cleavable linkers are renowned for their high stability under physiological conditions.[1][2] This guide compares the performance of these stable linkers against common cleavable alternatives, providing experimental context and methodologies.

Comparative Stability Data: Non-Cleavable vs. Cleavable Linkers

The primary advantage of non-cleavable linkers, including those formed using PEG precursors, is their superior plasma stability.[3] The payload is released only after the complete lysosomal degradation of the antibody, which minimizes off-target toxicity.[4] Cleavable linkers, conversely, are designed to release the payload in response to specific triggers like pH or enzymes found in the tumor microenvironment.[4]

The following tables summarize quantitative data comparing the stability and performance of these linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, antibodies, and payloads used.

Table 1: Comparative Plasma Stability of Linker Types

Linker Type Linkage Chemistry Example Stability Characteristic Half-life in Circulation (Typical) Reference
Non-Cleavable (e.g., from Bromo-PEG precursor) Thioether (e.g., SMCC) Highly stable in plasma; relies on lysosomal degradation for payload release. Long; closely tied to the antibody's half-life (~10 days in monkeys).
Cleavable (Peptide) Valine-Citrulline (vc) Stable in plasma but cleaved by lysosomal proteases (e.g., Cathepsin B). Long, but payload release is faster upon internalization.
Cleavable (Hydrazone) Hydrazone bond pH-sensitive; designed for cleavage in the acidic environment of endosomes/lysosomes. Moderately stable at pH 7.4; prone to hydrolysis.

| Cleavable (Disulfide) | Disulfide bond | Susceptible to reduction by agents like glutathione, which is higher inside cells. | Less stable; can be cleaved prematurely in circulation. | |

Table 2: In Vivo Performance Comparison

Feature Non-Cleavable Linkers Cleavable Linkers Reference
Therapeutic Window Generally wider due to higher stability and lower off-target toxicity. Can be narrower if premature cleavage occurs.
Bystander Effect Limited, as the payload is released inside the target cell and is often less membrane-permeable. Possible, as released payload can diffuse and kill adjacent antigen-negative tumor cells.
Efficacy in Preclinical Models Often show high efficacy and are generally better tolerated. Efficacy can be high, but tolerability may be lower depending on stability.

| Resistance Mechanisms | More susceptible to resistance if lysosomal trafficking or degradation is impaired. | Less dependent on lysosomal degradation for certain types (e.g., peptide linkers). | |

Experimental Protocols

Reproducible and standardized experimental protocols are essential for accurately comparing different conjugate constructs. Below are detailed methodologies for key in vitro and in vivo assays to assess linker stability.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the stability of a conjugate in plasma by measuring the amount of intact conjugate or released payload over time.

Objective: To quantify the rate of payload release from a conjugate in plasma from various species.

Materials:

  • Antibody-drug conjugate (ADC) sample

  • Plasma (human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry)

Procedure:

  • Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species. Incubate samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours). Immediately store samples at -80°C to halt any further reaction.

  • Sample Preparation (for Released Payload Analysis):

    • Precipitate plasma proteins by adding a threefold volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the released payload.

  • Sample Preparation (for Intact ADC Analysis):

    • Use immunoaffinity capture techniques (e.g., Protein A beads) to isolate the ADC from plasma components.

  • LC-MS Analysis:

    • Released Payload: Quantify the free payload in the supernatant using a calibration curve generated with a known standard.

    • Intact ADC: Analyze the captured ADC to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage or payload loss.

Protocol 2: In Vivo Biodistribution Study

This study tracks the distribution and clearance of the conjugate in a living organism, providing crucial insights into its stability, targeting, and off-target accumulation.

Objective: To quantify the distribution of an ADC in various tissues, including the tumor, over time.

Materials:

  • Radiolabeled ADC (e.g., with ⁸⁹Zr or ¹²⁵I).

  • Tumor-bearing animal model (e.g., xenograft mice).

  • Sterile saline for injection.

  • Gamma counter or imaging system (e.g., PET, SPECT).

Procedure:

  • Animal Preparation: Acclimatize tumor-bearing mice for at least one week. Monitor tumor growth until a suitable size (e.g., 100-200 mm³) is reached.

  • ADC Administration: Administer a single intravenous (IV) injection of the radiolabeled ADC (e.g., 10 µCi per mouse) via the tail vein.

  • Tissue Collection: At predetermined time points (e.g., 24, 48, 72, 144 hours), euthanize a cohort of mice.

  • Sample Collection: Collect blood via cardiac puncture and dissect key tissues: tumor, liver, spleen, kidneys, lungs, heart, and muscle.

  • Quantification:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) to quantify the ADC concentration in each organ.

Visualizations

Diagrams help to clarify complex experimental workflows and conceptual relationships.

G Experimental Workflow for In Vivo Linker Stability cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Outcome A Radiolabel ADC (e.g., with ⁸⁹Zr) C Administer Labeled ADC (Intravenous Injection) A->C B Prepare Tumor-Bearing Animal Models B->C D Collect Blood & Tissues at Time Points C->D E Measure Radioactivity (Gamma Counter) D->E F Calculate %ID/g for each Tissue E->F G Determine Pharmacokinetics & Biodistribution Profile F->G

Caption: Workflow for assessing ADC biodistribution and stability in vivo.

G Conceptual Comparison of Linker Stability cluster_0 Non-Cleavable Linker Path cluster_1 Cleavable Linker Path A ADC in Systemic Circulation (pH 7.4) B Remains Stable A->B High Stability F Potential for Premature Cleavage (Off-Target) A->F Lower Stability G Internalization into Target Cell A->G C Internalization into Target Cell B->C D Lysosomal Degradation of Antibody C->D E Payload Release (Payload-Linker-AA) D->E H Triggered Cleavage (pH, Enzymes) G->H I Payload Release (Free Payload) H->I

Caption: Stability pathways for non-cleavable vs. cleavable linkers.

References

A Head-to-Head Comparison of PEG Linkers of Varying Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's therapeutic success. Among the most utilized linkers are polyethylene glycol (PEG) linkers, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] However, the length of the PEG chain is a crucial parameter that can significantly modulate the physicochemical and biological properties of the resulting bioconjugate.[3][4] This guide provides an objective, data-driven comparison of different length PEG linkers, supported by experimental evidence, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The Impact of PEG Linker Length on Bioconjugate Performance

The length of a PEG linker directly influences several key attributes of a bioconjugate, including its stability, pharmacokinetics (PK), efficacy, and toxicity.[5] The optimal length is often a delicate balance, as what is advantageous for one property may be detrimental to another.

Key Considerations for PEG Linker Length Selection:

  • Longer PEG Chains: Generally, longer PEG chains increase the hydrodynamic size of the bioconjugate, which can lead to reduced renal clearance and a prolonged circulation half-life. This "stealth" effect can also shield the bioconjugate from proteolytic degradation and reduce immunogenicity. In the context of PROTACs, longer linkers can provide the necessary flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.

  • Shorter PEG Chains: Conversely, shorter PEG linkers may be preferable in situations where minimizing steric hindrance is critical for maintaining high binding affinity to the target receptor. In some ADCs, shorter linkers have been associated with better stability by anchoring the payload within the protective spatial shield of the antibody. For PROTACs, linkers that are too short can sterically prevent the formation of a productive ternary complex.

Quantitative Comparison of Different Length PEG Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators in different bioconjugate platforms.

Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) of Antibody-Drug Conjugates

Antibody ConjugatePEG Linker Length (x in PEGx)Mean Residence Time (days)Clearance (mL/day/kg)Area Under the Curve (AUC) (μg*day/mL)Reference
h00-14 (non-PEGylated control)05.60.392580
h00-4327.90.283580
h00-4249.30.244200
h00-18810.90.214850
h00-171211.80.195200
h00-162412.50.185600

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

ConjugatePEG Linker LengthIC50 (nM)Fold Reduction in Cytotoxicity (vs. no PEG)Reference
Affibody-MMAENo PEG0.81
Affibody-PEG4-MMAE4 kDa5.26.5
Affibody-PEG10-MMAE10 kDa18.122.6

Table 3: Effect of PEG Linker Length on In Vivo Efficacy of Folate-Linked Liposomal Doxorubicin

FormulationPEG Linker LengthMean Tumor Volume (mm³) at Day 24% Tumor Growth Inhibition (vs. Saline)Reference
SalineN/A~25000
Dox/FL-2K2 kDa~1200~52%
Dox/FL-5K5 kDa~1000~60%
Dox/FL-10K10 kDa~800~68%

Table 4: Impact of Linker Length on PROTAC-Mediated Degradation of Estrogen Receptor α (ERα)

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC with 12-atom linker12>1000<20
PROTAC with 16-atom linker16~10>90
PROTAC with 19-atom linker19~100~70
PROTAC with 21-atom linker21>1000<30

Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, depict key aspects of PEG linker applications.

ADC_Workflow cluster_synthesis Synthesis & Conjugation mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction mAb->Conjugation Linker_Payload PEG Linker-Payload (Varying Lengths) Linker_Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC DAR DAR Determination (HIC/UV-Vis) ADC->DAR Purity Purity & Aggregation (SEC) ADC->Purity Identity Identity Confirmation (Mass Spectrometry) ADC->Identity InVitro In Vitro Cytotoxicity Assay ADC->InVitro InVivo_PK In Vivo Pharmacokinetic Study ADC->InVivo_PK InVivo_Efficacy In Vivo Efficacy Study ADC->InVivo_Efficacy

Workflow for comparing ADCs with different PEG linker lengths.

Linker_Properties_Impact cluster_linker PEG Linker Properties cluster_physicochemical Physicochemical Properties cluster_biological Biological Performance Length Linker Length Solubility Solubility Length->Solubility Longer = Increased Stability Stability Length->Stability Variable Hydrodynamic_Size Hydrodynamic Size Length->Hydrodynamic_Size Longer = Increased PK Pharmacokinetics Solubility->PK Efficacy Efficacy Stability->Efficacy Hydrodynamic_Size->PK Longer Half-life Immunogenicity Immunogenicity Hydrodynamic_Size->Immunogenicity Longer = Decreased PK->Efficacy Toxicity Toxicity PK->Toxicity

Relationship between PEG linker length and bioconjugate performance.

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Linker PEG Linker PROTAC->Linker PROTAC->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI

Role of the PEG linker in PROTAC-mediated protein degradation.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the robust comparison of different PEG linkers.

Protocol 1: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a maleimide-functionalized PEG-payload to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG-Payload linker (with varying PEG lengths)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation: Add the Maleimide-PEG-Payload linker to the reduced antibody solution at a slight molar excess. Incubate the reaction mixture at 4°C for 16 hours.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

    • Assess the purity and extent of aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC using mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic potential of ADCs with different PEG linker lengths on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for Trastuzumab-based ADCs)

  • Complete cell culture medium

  • ADCs with varying PEG linker lengths

  • Control antibody

  • MTT or WST-8 reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Replace the existing medium in the wells with the ADC or control solutions. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values for each ADC.

Protocol 3: In Vivo Pharmacokinetic Study

This protocol describes a typical procedure to evaluate the pharmacokinetic profiles of bioconjugates with different PEG linker lengths in a rodent model.

Materials:

  • Animal model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Bioconjugates with varying PEG linker lengths

  • Vehicle control (e.g., saline)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Analytical method for quantification (e.g., ELISA)

Procedure:

  • Administration: Administer a single intravenous (IV) dose of the bioconjugates to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours).

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification: Determine the concentration of the bioconjugate in the plasma/serum samples using a validated analytical method like ELISA.

  • Data Analysis: Plot the plasma concentration-time profiles and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of ADCs with different PEG linkers in a tumor-bearing mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line for xenograft

  • ADCs with varying PEG linker lengths

  • Vehicle control

  • Dosing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer the ADCs and vehicle control according to a predetermined dosing schedule (e.g., once or twice weekly for a set number of weeks).

  • Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the anti-tumor effects.

Conclusion

The length of a PEG linker is a critical design parameter that profoundly influences the therapeutic potential of a bioconjugate. As demonstrated by the compiled data, there is no universally optimal PEG linker length. Longer PEG chains can enhance pharmacokinetic properties and in vivo efficacy, but may also reduce in vitro potency due to steric hindrance. Conversely, shorter linkers may preserve binding affinity but can lead to more rapid clearance. The choice of PEG linker length must be made on a case-by-case basis, considering the specific characteristics of the targeting moiety, the payload, and the intended therapeutic application. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different length PEG linkers to identify the optimal candidate for a given bioconjugate.

References

A Comparative Guide to Validating the Conjugation Site of Bromo-PEG5-alcohol on a Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) derivatives, such as Bromo-PEG5-alcohol, to a protein is a widely used strategy to enhance its therapeutic properties, including improved bioavailability and reduced immunogenicity.[1][2] The precise location of this conjugation is a critical quality attribute that can significantly impact the protein's biological activity and stability. Therefore, robust analytical methods are required to accurately identify and validate the specific amino acid residue(s) where the this compound moiety is attached.

This guide provides a comparative overview of the primary and alternative methods for validating the conjugation site of this compound on a protein. We present detailed experimental protocols, a quantitative comparison of the techniques, and visual workflows to aid in the selection of the most appropriate validation strategy.

Primary Validation Method: Mass Spectrometry-Based Peptide Mapping

Mass spectrometry (MS)-based peptide mapping is the gold standard for identifying protein modifications, including the site of PEGylation.[3][4][5] The fundamental principle involves the enzymatic digestion of the PEGylated protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The conjugation of this compound to an amino acid residue results in a specific mass shift in the corresponding peptide, allowing for its identification.

The workflow for peptide mapping typically involves denaturation, reduction, and alkylation of the protein, followed by enzymatic digestion. The resulting peptides are separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.

  • Sample Preparation:

    • Prepare solutions of both the this compound conjugated protein and the non-conjugated (native) protein as a control.

    • Denature the proteins in a buffer containing a chaotropic agent like 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 37°C for one hour.

    • Alkylate the free cysteine residues by adding iodoacetamide (IAA) and incubating in the dark at room temperature for one hour to prevent disulfide bond reformation.

  • Proteolytic Digestion:

    • Dilute the samples to reduce the concentration of the denaturing agent to allow for optimal enzyme activity (e.g., < 1 M urea for trypsin).

    • Add a protease, such as trypsin, at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w). Trypsin cleaves C-terminal to lysine and arginine residues.

    • Incubate the mixture overnight at 37°C.

  • LC-MS/MS Analysis:

    • Quench the digestion reaction by adding an acid like trifluoroacetic acid (TFA).

    • Separate the resulting peptides using reversed-phase HPLC (RP-HPLC) with a gradient of an organic solvent like acetonitrile.

    • Introduce the separated peptides into a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition mode, where the instrument performs fragmentation (MS/MS) on the most abundant peptide ions.

  • Data Analysis:

    • Process the raw MS data using specialized software to identify the peptides.

    • Compare the peptide maps of the conjugated and native proteins.

    • Identify peptides in the conjugated sample that exhibit a mass increase corresponding to the mass of the this compound moiety.

    • The MS/MS fragmentation data for the modified peptide will confirm the exact amino acid residue that is conjugated.

experimental_workflow cluster_prep Sample Preparation cluster_digest Digestion cluster_analysis Analysis p1 PEGylated Protein & Native Control p2 Denaturation (e.g., 8M Urea) p1->p2 p3 Reduction (DTT) p2->p3 p4 Alkylation (IAA) p3->p4 d1 Dilution p4->d1 d2 Add Trypsin d1->d2 d3 Incubate Overnight d2->d3 a1 LC Separation (Peptides) d3->a1 a2 MS Analysis (Mass Measurement) a1->a2 a3 MS/MS Analysis (Fragmentation) a2->a3 a4 Data Analysis & Site Identification a3->a4

Caption: Workflow for conjugation site validation using peptide mapping.

Alternative and Complementary Validation Methods

While peptide mapping is highly effective, other techniques can be used as complementary methods or in specific situations where mass spectrometry may not be suitable.

Edman degradation is a classic method for sequencing amino acids from the N-terminus of a protein or peptide. If the conjugation with this compound occurs at the N-terminal amino acid, this method can be used for confirmation.

How it works: The N-terminal residue is labeled with phenyl isothiocyanate, then cleaved off and identified. This process is repeated sequentially. If the N-terminus is PEGylated, it will be blocked, and no amino acid will be released in the first cycle, indicating modification at this site.

  • Sample Preparation:

    • The PEGylated protein is blotted onto a polyvinylidene difluoride (PVDF) membrane.

  • Sequencing:

    • The membrane is placed in an automated protein sequencer.

    • The instrument performs the sequential labeling and cleavage of the N-terminal amino acid.

  • Analysis:

    • The released amino acid derivatives are identified by chromatography.

    • A lack of an identifiable amino acid in the first cycle suggests N-terminal modification.

edman_degradation_logic start PEGylated Protein edman Perform Edman Degradation (First Cycle) start->edman check Amino Acid Released? edman->check result1 N-terminus is NOT conjugated check->result1 Yes result2 N-terminus is Conjugated (Blocked) check->result2 No

Caption: Logic diagram for N-terminal conjugation analysis by Edman degradation.

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence. This method can be used as a powerful tool to confirm a putative conjugation site identified by mass spectrometry.

How it works: The amino acid residue suspected of being the conjugation site is replaced with another amino acid that is not reactive with this compound (e.g., replacing a cysteine with an alanine). The mutated protein is then subjected to the PEGylation reaction. If the original level of PEGylation is significantly reduced or abolished, it confirms that the mutated residue was indeed the primary conjugation site.

  • Mutagenesis:

    • Design primers containing the desired mutation.

    • Use a technique like PCR to introduce the mutation into the plasmid containing the gene for the protein of interest.

  • Protein Expression and Purification:

    • Transform a suitable host (e.g., E. coli) with the mutated plasmid.

    • Express and purify the mutant protein.

  • PEGylation Reaction:

    • Perform the conjugation reaction with this compound on both the wild-type and mutant proteins under identical conditions.

  • Analysis:

    • Analyze the reaction products using techniques like SDS-PAGE or size-exclusion chromatography to compare the extent of PEGylation between the wild-type and mutant proteins. A significant reduction in PEGylation for the mutant protein confirms the conjugation site.

Comparison of Validation Methods

The choice of validation method depends on the specific requirements of the analysis, including the desired level of detail, available instrumentation, and the nature of the protein.

FeatureMass Spectrometry (Peptide Mapping)Edman DegradationSite-Directed Mutagenesis
Primary Use Direct identification of all conjugation sitesConfirmation of N-terminal conjugationIndirect confirmation of a putative site
Sensitivity High (low femtomole to picomole)Moderate (picomole)N/A (biological endpoint)
Resolution Single amino acidSingle amino acid (N-terminus only)Single amino acid
Throughput ModerateLowLow
Information Provided Site, stoichiometry, and heterogeneityN-terminal sequence and blockageFunctional impact of site substitution
Key Advantage Comprehensive and direct identificationWell-established for N-terminal analysisConfirms the importance of a specific residue
Key Limitation Can be complex for highly heterogeneous samplesLimited to the N-terminus; ineffective if blockedIndirect; requires protein expression

Conclusion

Validating the conjugation site of this compound on a protein is essential for ensuring product quality and consistency in biopharmaceutical development. Mass spectrometry-based peptide mapping stands out as the most powerful and comprehensive method for directly identifying conjugation sites. Edman degradation serves as a valuable complementary technique for specifically investigating N-terminal modifications, while site-directed mutagenesis provides a robust method for functionally confirming the relevance of an identified conjugation site. A combination of these methods can provide a high level of confidence in the characterization of PEGylated proteins.

References

Biophysical Characterization of Proteins Modified with Bromo-PEG5-alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can lead to an increased serum half-life, improved stability, greater solubility, and reduced immunogenicity.[1][2][3] The choice of PEGylation reagent is critical as it influences the conjugation chemistry, the site of attachment, and ultimately, the biophysical characteristics of the modified protein.[3][4]

This guide provides a comparative analysis of the biophysical properties of proteins modified with Bromo-PEG5-alcohol against other common PEGylation reagents. Due to the limited direct experimental data on protein conjugates of this compound, this guide combines established principles of PEGylation with the known reactivity of its functional groups to present a comprehensive overview supported by data from analogous short-chain PEGylation studies.

Comparison of PEGylation Reagents

The selection of a PEGylation reagent dictates the strategy for protein modification. This compound, possessing a terminal bromide and a hydroxyl group, offers different conjugation possibilities compared to more conventional reagents like NHS esters and maleimides. The bromide is an effective leaving group for nucleophilic substitution, particularly with thiol groups of cysteine residues, while the hydroxyl group offers potential for further derivatization.

Below is a comparative summary of the key characteristics of these PEGylation approaches.

FeatureThis compound (Hypothesized)NHS Ester-PEGMaleimide-PEG
Target Residue Cysteine (via bromo group), Potentially others after alcohol activationLysine, N-terminusCysteine
Bond Type ThioetherAmideThioether
Specificity High for CysteineModerateHigh for Cysteine
Reaction pH Neutral to slightly basic7-96.5-7.5
Stability of Linkage Very StableVery StableStable

Impact on Biophysical Properties: A Quantitative Comparison

The conjugation of PEG to a protein, even with a short chain like PEG5, can induce significant changes in its biophysical properties. These alterations are primarily due to the increased hydrodynamic volume and the physicochemical nature of the PEG chain.

Size and Hydrodynamic Radius

PEGylation increases the hydrodynamic radius of a protein, which is a key factor in reducing its renal clearance and thus extending its in vivo half-life. This effect is observable even with short PEG chains.

Table 1: Change in Hydrodynamic Radius (Rh) of Proteins Upon PEGylation

ProteinModificationRh (nm) - UnmodifiedRh (nm) - ModifiedFold Increase in RhReference
Human Serum Albumin5 kDa PEG3.64.321.20
Human Serum Albumin10 kDa PEG3.65.331.48
Lysozyme20 kDa PEG1.9~3.4 (estimated)~1.8

Note: Data for this compound is not available. The values presented for other PEG reagents illustrate the expected trend of increased hydrodynamic radius.

Thermal Stability

The effect of PEGylation on protein thermal stability is not always predictable and can result in stabilization, destabilization, or no significant change. This variability depends on the protein, the PEG chain length, and the site of attachment.

Table 2: Change in Melting Temperature (Tm) of Proteins Upon PEGylation

ProteinModificationTm (°C) - UnmodifiedTm (°C) - ModifiedΔTm (°C)Reference
LysozymeNHS-20kDa PEG202222+20
LysozymePEGylation73.571.9-1.6
Bovine Serum Albuminin 40% PEG 20,000~63~59-4

Note: The impact on Tm is highly variable and context-dependent. The data presented showcases this variability.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships in comparing PEGylated proteins.

Experimental_Workflow_for_Biophysical_Characterization cluster_prep Sample Preparation cluster_analysis Biophysical Analysis Protein Native Protein Conjugation PEGylation Reaction Protein->Conjugation PEG_Reagent This compound / Alternative PEG Reagent PEG_Reagent->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification PEG_Protein Purified PEGylated Protein Purification->PEG_Protein SEC Size Exclusion Chromatography (SEC) - Hydrodynamic Radius PEG_Protein->SEC DSC Differential Scanning Calorimetry (DSC) - Thermal Stability (Tm) PEG_Protein->DSC CD Circular Dichroism (CD) - Secondary Structure PEG_Protein->CD MS Mass Spectrometry (MS) - Degree of PEGylation PEG_Protein->MS Comparison_Logic cluster_reagents PEGylation Reagents cluster_properties Biophysical Properties BromoPEG This compound Size Size / Hydrodynamic Radius BromoPEG->Size Compare Stability Thermal Stability BromoPEG->Stability Compare Structure Secondary/Tertiary Structure BromoPEG->Structure Compare NH NH PEG NHS Ester-PEG MalPEG Maleimide-PEG MalPEG->Size Compare MalPEG->Stability Compare MalPEG->Structure Compare NHPEG NHPEG NHPEG->Size Compare NHPEG->Stability Compare NHPEG->Structure Compare

References

A Comparative Analysis of Bromo-PEG Linkers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bromo-PEG Linkers Against Alternative Conjugation Chemistries

The landscape of targeted drug delivery is continually evolving, with the linker connecting a therapeutic payload to its delivery vehicle playing a pivotal role in the overall efficacy and safety of the conjugate. Among the various linker technologies, Bromo-PEG linkers have emerged as a robust option, offering a balance of stability and reactivity. This guide provides a comprehensive comparison of Bromo-PEG linkers with other prevalent alternatives, supported by experimental data to inform the selection of the most suitable linker for your drug delivery applications.

Executive Summary

Bromo-PEG linkers, particularly those incorporating a bromoacetamide group, form highly stable thioether bonds with thiol groups on biomolecules. This stability translates to minimal premature drug release and enhanced drug exposure at the target site when compared to more traditional maleimide-based linkers. While alternatives like click chemistry offer exceptional specificity and bioorthogonality, and non-PEG linkers aim to address potential immunogenicity concerns, the data supporting the superior stability of bromoacetamide-based conjugation in vivo is compelling. This guide will delve into the quantitative comparisons, experimental methodologies, and underlying chemical principles governing these linker technologies.

Data Presentation: Bromo-PEG vs. Maleimide-PEG Linkers

The most direct comparisons with substantial supporting data for Bromo-PEG linkers are against maleimide-based linkers, as both are prominent thiol-reactive linkers used in the development of antibody-drug conjugates (ADCs).

Performance MetricBromo-PEG (Bromoacetamide) LinkerMaleimide-PEG LinkerKey Findings & Implications
In Vivo Stability No measurable systemic drug release over 2 weeks in mice.[][2]Susceptible to retro-Michael reaction, leading to premature drug release.[3]The irreversible thioether bond formed by bromoacetamide linkers offers superior plasma stability, minimizing off-target toxicity.
Intratumoral Drug Exposure 25% higher intratumoral drug exposure over a 7-day period.[][2]Lower intratumoral drug concentration due to premature deconjugation.Enhanced stability of the Bromo-PEG linker leads to more efficient delivery of the payload to the tumor.
ADC Homogeneity Affords a more homogenous ADC product.Can result in heterogeneous mixtures of ADC species.Increased homogeneity with Bromo-PEG linkers can lead to better-defined pharmacological properties and improved manufacturing consistency.
Potency, Activity & Toxicity No significant difference observed in some studies.Comparable in some studies.In some contexts, the improved stability of Bromo-PEG linkers may not translate to a significant difference in overall therapeutic index, depending on the ADC's clearance rate.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are representative protocols for key experiments.

Plasma Stability Assay

Objective: To assess the stability of the drug-linker conjugate in plasma and determine the rate of premature drug release.

Methodology:

  • The antibody-drug conjugate (ADC) is incubated in plasma (e.g., human, mouse) at a concentration of 1 mg/mL at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 24, 48, 96 hours).

  • The samples are analyzed by techniques such as ELISA (to measure conjugated antibody) and LC-MS/MS (to quantify released drug).

  • The half-life of the ADC in plasma is calculated to determine its stability.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cancer cells expressing the target antigen are seeded in 96-well plates.

  • The cells are treated with serial dilutions of the ADC, a control antibody, and the free drug.

  • After a 72-96 hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT, XTT).

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Methodology:

  • Tumor-bearing animal models (e.g., xenograft mice) are generated.

  • Animals are treated with the ADC, a control antibody, and a vehicle control.

  • Tumor volume and body weight are monitored over time.

  • At the end of the study, tumors may be excised for further analysis (e.g., quantification of intratumoral drug concentration).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Antibody-Linker-Drug Conjugation purification Purification (e.g., SEC) synthesis->purification characterization Characterization (DAR, Aggregation) purification->characterization plasma_stability Plasma Stability Assay characterization->plasma_stability cytotoxicity Cytotoxicity Assay plasma_stability->cytotoxicity pk_study Pharmacokinetic Study cytotoxicity->pk_study efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study linker_comparison_logic cluster_bromo Bromo-PEG Linker cluster_maleimide Maleimide-PEG Linker cluster_alternatives Other Alternatives linker_choice Linker Selection bromo_stability High Stability (Irreversible Thioether Bond) linker_choice->bromo_stability maleimide_instability Lower Stability (Reversible Retro-Michael) linker_choice->maleimide_instability click_chem Click Chemistry (High Specificity) linker_choice->click_chem bromo_homogeneity High Homogeneity bromo_stability->bromo_homogeneity bromo_exposure Increased Tumor Exposure bromo_homogeneity->bromo_exposure maleimide_heterogeneity Heterogeneity maleimide_instability->maleimide_heterogeneity maleimide_exposure Decreased Tumor Exposure maleimide_heterogeneity->maleimide_exposure non_peg Non-PEG (Reduced Immunogenicity) click_chem->non_peg

References

Safety Operating Guide

Navigating the Safe Disposal of Bromo-PEG5-alcohol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Bromo-PEG5-alcohol are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, aligning with established safety data and environmental regulations.

Hazard Profile and Safety Summary

This compound presents a distinct hazard profile that necessitates careful handling throughout its lifecycle, from use to disposal. It is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Understanding these hazards is the first step in implementing robust safety and disposal procedures.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed[1].Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor[1].
Skin Irritation Causes skin irritation[2].Wash skin thoroughly after handling. Wear protective gloves[1].
Eye Irritation Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Acute and Chronic Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Avoid release to the environment. Collect spillage.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid release into the environment and to dispose of the contents and container to an approved waste disposal plant . The following protocol provides a systematic approach to achieve this.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including empty containers and contaminated materials (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and compatible waste container.

    • The label should prominently display "this compound," "Hazardous Waste," and the relevant hazard pictograms (e.g., harmful, environmental hazard).

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Due to its high aquatic toxicity, it is critical to prevent any amount of this compound from entering the sewer system.

3. Decontamination of Working Area:

  • Following the collection of waste, decontaminate the working area.

  • Use a suitable solvent (e.g., ethanol or isopropanol) to wipe down surfaces where the compound was handled.

  • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same container as the solid waste.

4. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous chemical waste.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Provide the waste manifest with accurate information about the contents of the container.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify this compound Waste (Solid, Liquid, Contaminated Materials) A->B C Use Designated, Labeled Hazardous Waste Containers B->C D Segregate Solid and Liquid Waste C->D E Ensure Containers are Sealed D->E F Decontaminate Work Surfaces E->F G Dispose of Cleaning Materials as Hazardous Waste F->G H Store Waste in a Designated, Secure Area G->H I Contact EHS for Pickup and Disposal via Approved Plant H->I

Caption: Workflow for the proper disposal of this compound.

While polyethylene glycol (PEG) itself is considered readily biodegradable, the presence of the bromo- functional group and the established aquatic toxicity of this compound necessitate its treatment as hazardous waste. Adherence to these disposal procedures is crucial for maintaining a safe laboratory environment and protecting aquatic ecosystems. Always consult your institution's specific EHS guidelines for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG5-alcohol
Reactant of Route 2
Reactant of Route 2
Bromo-PEG5-alcohol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.